Saptomycin D
Description
structure given in first source; isolated from Streptomyces sp. HP530
Properties
CAS No. |
137714-91-1 |
|---|---|
Molecular Formula |
C35H37NO9 |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
[4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C35H37NO9/c1-9-10-24-35(6,45-24)25-14-22(38)26-16(2)13-21-28(32(26)44-25)31(41)27-20(29(21)39)12-11-19(30(27)40)23-15-34(5,36(7)8)33(17(3)42-23)43-18(4)37/h9-14,17,23-24,33,40H,15H2,1-8H3/b10-9+ |
InChI Key |
SEVRUPDCFLLSBX-MDZDMXLPSA-N |
Isomeric SMILES |
C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saptomycin D; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Analysis of Daptomycin, a Clinically Significant Lipopeptide Antibiotic
A Note to the Reader: This guide addresses the core request for a detailed analysis of a specific antibiotic's chemical structure. Initial searches for "Saptomycin D" and the "anthrapyranone skeleton" did not yield a matching compound of significant note in the scientific literature. It is highly probable that the intended subject was Daptomycin , a crucial antibiotic with a complex structure. Daptomycin is a cyclic lipopeptide, not an anthrapyranone. Therefore, this guide has been expertly curated to provide a comprehensive technical overview of Daptomycin, aligning with the scientific integrity and depth requested.
Introduction to Daptomycin: A Last-Resort Antibiotic
Daptomycin is a potent, cyclic lipopeptide antibiotic used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] It is a natural product synthesized by the soil bacterium Streptomyces roseosporus.[3][4] Daptomycin's unique mechanism of action, which involves the disruption of the bacterial cell membrane's potential, makes it a critical tool in combating multi-drug resistant pathogens.[5] This guide will delve into the intricacies of its chemical architecture, the biosynthetic machinery responsible for its creation, the analytical techniques used for its characterization, and its mode of action.
The Molecular Architecture of Daptomycin
The chemical structure of Daptomycin is a complex assembly of amino acids and a fatty acid chain, which is fundamental to its biological activity.
The Lipopeptide Core
Daptomycin consists of a thirteen-amino-acid peptide chain.[4][6] Ten of these amino acids form a cyclic core, while the remaining three constitute an exocyclic tail.[4][7] The cyclization is achieved through an ester bond between the C-terminus of the tenth amino acid (L-kynurenine) and the hydroxyl group of threonine at the first position of the ring.[6][8]
The peptide core contains several non-proteinogenic (unusual) amino acids, including L-kynurenine (Kyn) and L-3-methylglutamic acid (mGlu), as well as D-amino acids such as D-alanine and D-serine.[4][7][9] The presence of these non-standard residues is a hallmark of non-ribosomal peptide synthesis.
The N-Terminal Lipid Tail
Attached to the N-terminus of the exocyclic tryptophan residue is a decanoic acid chain.[1][6][7] This lipid tail is crucial for Daptomycin's mechanism of action, as it facilitates the insertion of the molecule into the bacterial cell membrane.[5][9] The interplay between the hydrophilic peptide ring and the lipophilic tail is a defining feature of this class of antibiotics.
Below is a diagram illustrating the core structure of Daptomycin.
Caption: A simplified representation of the Daptomycin structure.
Biosynthesis: A Non-Ribosomal Assembly Line
Daptomycin is not synthesized by the ribosome, the typical cellular machinery for protein production. Instead, it is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[6][7] This biosynthetic pathway allows for the incorporation of non-standard amino acids and the unique cyclic structure.
The biosynthesis of Daptomycin can be summarized in the following key steps:
-
Initiation: The process begins with the coupling of decanoic acid to the N-terminal tryptophan.[7] This is mediated by specific enzymes encoded by the dptE and dptF genes.[7]
-
Elongation: The subsequent amino acids are added sequentially by the NRPS machinery, which is organized into modules. Each module is responsible for recognizing, activating, and incorporating a specific amino acid. The growing peptide chain is passed from one module to the next.[9]
-
Cyclization and Release: Once the thirteen-amino-acid chain is complete, a thioesterase domain within the NRPS complex catalyzes the formation of the ester bond between kynurenine and threonine, leading to the cyclization of the core and the release of the mature Daptomycin molecule.[7]
The following diagram illustrates the workflow of Daptomycin's non-ribosomal biosynthesis.
Caption: The biosynthetic pathway of Daptomycin via NRPS.
Structural Elucidation: Analytical Methodologies
The determination of Daptomycin's complex structure relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the three-dimensional structure of molecules in solution. For Daptomycin, a suite of NMR experiments is employed:
-
1D ¹H NMR: Provides initial information about the chemical environment of protons in the molecule.
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton couplings within individual amino acid residues.
-
Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, aiding in the assignment of amino acid residues.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space proximity of protons, which is crucial for determining the overall conformation and folding of the peptide ring.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve a purified sample of Daptomycin in a suitable deuterated solvent (e.g., DMSO-d₆ or a micellar solution to mimic a membrane environment).
-
NMR Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe inter-proton NOEs (typically 100-300 ms).
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) to obtain the final 2D spectrum.
-
Analysis: Identify cross-peaks that correspond to NOEs between protons that are close in space but not necessarily through bonds. These NOEs provide the distance restraints used in molecular modeling to calculate the 3D structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of Daptomycin and to confirm its elemental composition.[10] Tandem mass spectrometry (MS/MS) is employed to sequence the amino acids and to identify the lipid moiety.[10][11] In an MS/MS experiment, the intact Daptomycin ion is isolated and fragmented, and the masses of the resulting fragments are measured to piece together the structure.
The following diagram outlines the analytical workflow for the structural elucidation of Daptomycin.
Caption: Analytical workflow for Daptomycin's structural determination.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1][7] |
| Molar Mass | 1620.67 g/mol | [4][7] |
| Appearance | Pale yellow powder | [4] |
| Purity (HPLC) | >95% | [4] |
| Solubility | DMSO, Ethanol | [4] |
Biological Activity and Mechanism of Action
Daptomycin exhibits potent bactericidal activity against a broad range of Gram-positive bacteria.[1][2] Its mechanism of action is distinct from many other antibiotics and involves a calcium-dependent interaction with the bacterial cell membrane.[5]
The key steps in Daptomycin's mechanism of action are:
-
Calcium-Dependent Oligomerization: In the presence of calcium ions, Daptomycin molecules form micelles or oligomers.[9]
-
Membrane Insertion: The lipid tail of Daptomycin inserts into the bacterial cytoplasmic membrane. This process is facilitated by the presence of phosphatidylglycerol (PG), an anionic phospholipid found in bacterial membranes.[9]
-
Membrane Depolarization: The aggregation of Daptomycin molecules in the membrane leads to the formation of pores or ion channels. This disrupts the membrane's integrity and causes a rapid depolarization of the membrane potential.[5]
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.[2][12]
This multifaceted attack on the bacterial cell membrane makes the development of resistance more complex for bacteria.[12]
Conclusion
Daptomycin stands as a testament to the chemical complexity and therapeutic potential of natural products. Its intricate lipopeptide structure, assembled through a sophisticated non-ribosomal biosynthetic pathway, is finely tuned for its potent antibacterial activity. A thorough understanding of its molecular architecture, elucidated through powerful analytical techniques like NMR and mass spectrometry, is paramount for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance. This guide provides a foundational understanding for researchers and drug development professionals engaged in this critical endeavor.
References
-
BioTopics. (n.d.). The daptomycin molecule in 3-D. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Daptomycin. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Daptomycin. Retrieved from [Link]
-
Kirchner, L., Marciniak, T., Erk, C., Ziebuhr, W., & Holzgrabe, U. (2024). Structure Elucidation of the Daptomycin Products Generated upon Heterologous Expression of the Daptomycin Resistance Gene Cluster drcAB. ACS Infectious Diseases. Retrieved from [Link]
-
Kirchner, L., Marciniak, T., Erk, C., Ziebuhr, W., & Holzgrabe, U. (2024). Structure Elucidation of the Daptomycin Products Generated upon Heterologous Expression of the Daptomycin Resistance Gene Cluster drcAB. PubMed. Retrieved from [Link]
-
Steenbergen, J. N., Alder, J., & Thorne, G. M. (2017). Daptomycin. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Mishra, N. N., Bayer, A. S., & Yeaman, M. R. (2023). The effects of daptomycin on cell wall biosynthesis in Enterococcus faecalis. Nature Communications. Retrieved from [Link]
-
Hancock, R. E. (2004). Daptomycin structure and mechanism of action revealed. Chemistry & Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Daptomycin molecular structure. Retrieved from [Link]
-
Miller, W. R., Bayer, A. S., & Arias, C. A. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]
-
Heidary, M., Ebrahimi, A., & Khatami, A. (2024). Daptomycin. StatPearls. Retrieved from [Link]
-
Bettencourt, A. F., & Almeida, A. J. (2015). Daptomycin: A Review of Properties, Clinical Use, Drug Delivery and Resistance. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. The daptomycin molecule in 3-D [biotopics.co.uk]
- 7. Daptomycin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of the Daptomycin Products Generated upon Heterologous Expression of the Daptomycin Resistance Gene Cluster drcAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The effects of daptomycin on cell wall biosynthesis in Enterococcal faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to the Taxonomic and Secondary Metabolite Profiling of a Novel Isolate, Streptomyces sp. HP530
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic characterization of a novel Streptomyces isolate, exemplified by the hypothetical strain Streptomyces sp. HP530. The genus Streptomyces is a cornerstone of natural product discovery, responsible for producing a vast array of clinically significant antibiotics, antifungals, and anticancer agents.[1][2][3] The exploration of novel Streptomyces species is, therefore, a critical endeavor in the ongoing search for new therapeutic leads. This document outlines a structured, field-proven approach to elucidating the taxonomic position and secondary metabolite profile of a new isolate, ensuring scientific rigor and reproducibility.
Part 1: A Polyphasic Approach to the Taxonomy of Streptomyces sp. HP530
The accurate taxonomic identification of a novel Streptomyces strain is fundamental to understanding its unique characteristics and potential for producing novel secondary metabolites. A polyphasic approach, integrating both phenotypic and genotypic data, is the gold standard for robust classification.[4]
Phenotypic Characterization: The Macroscopic and Microscopic Identity
Initial characterization relies on observable traits. The causality behind assessing these specific traits lies in their historical and continued use in differentiating Streptomyces species, providing a preliminary but essential classification.
Experimental Protocol: Morphological and Biochemical Characterization
-
Cultivation: Inoculate Streptomyces sp. HP530 on various standard media (e.g., Starch Casein Agar, Bennett's Agar) and incubate at 28-30°C for 7-14 days.[5]
-
Macroscopic Observation: Document colony characteristics such as size, shape, color of aerial and substrate mycelium, and the production of any diffusible pigments.[6]
-
Microscopic Observation: Use slide culture techniques to observe the morphology of the spore-bearing hyphae and the arrangement of spores. This is critical for distinguishing between different Streptomyces species.
-
Biochemical Tests: Perform a series of biochemical tests to assess the metabolic capabilities of the isolate. This can include carbon source utilization, enzyme production (e.g., amylase, protease), and salt tolerance.
Data Presentation: Phenotypic Profile of Streptomyces sp. HP530
| Characteristic | Observation for Streptomyces sp. HP530 |
| Colony Morphology | |
| - Diameter (mm) | |
| - Aerial Mycelium Color | |
| - Substrate Mycelium Color | |
| - Diffusible Pigment | |
| Microscopic Morphology | |
| - Spore Chain Morphology | |
| - Spore Surface | |
| Biochemical Profile | |
| - Starch Hydrolysis | |
| - Gelatin Liquefaction | |
| - Carbon Source Util. | (List specific sources) |
Genotypic Characterization: The Molecular Fingerprint
The analysis of conserved genetic markers, particularly the 16S ribosomal RNA (rRNA) gene, provides a more definitive and objective means of taxonomic placement.[7][8] The high conservation of this gene across bacterial species, interspersed with hypervariable regions, makes it an ideal tool for phylogenetic analysis.[9][10]
Experimental Protocol: 16S rRNA Gene Sequencing and Phylogenetic Analysis
-
Genomic DNA Extraction:
-
Culture Streptomyces sp. HP530 in a suitable liquid medium (e.g., Tryptone Soy Broth) for 3-5 days.
-
Harvest the mycelium by centrifugation.
-
Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F and 1492R.
-
Perform PCR with a high-fidelity DNA polymerase to minimize errors.
-
-
DNA Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified DNA using a Sanger sequencing service or next-generation sequencing platform.
-
-
Sequence Analysis and Phylogenetic Tree Construction:
-
Assemble the forward and reverse sequences to obtain the full-length 16S rRNA gene sequence.
-
Compare the sequence to public databases like GenBank (using BLAST) and the Ribosomal Database Project to identify the closest known relatives.
-
Perform multiple sequence alignment with the sequences of closely related Streptomyces species.
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationship of Streptomyces sp. HP530 to other species.[11][12]
-
Mandatory Visualization: Taxonomic Identification Workflow
Caption: Workflow for the polyphasic taxonomic identification of a novel Streptomyces isolate.
Part 2: Unveiling the Secondary Metabolite Profile of Streptomyces sp. HP530
Streptomyces are renowned for their complex secondary metabolism, which is often activated during the stationary phase of growth.[1] The following protocols provide a systematic approach to cultivate, extract, and analyze the bioactive compounds produced by Streptomyces sp. HP530.
Fermentation and Extraction: From Culture to Crude Extract
The choice of fermentation conditions and extraction solvent is critical as it directly influences the types and quantities of secondary metabolites obtained.
Experimental Protocol: Cultivation and Extraction
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. HP530 into a flask containing a suitable seed medium (e.g., Tryptone Soy Broth) and incubate at 28°C on a rotary shaker for 2-3 days.[13]
-
Large-Scale Fermentation: Inoculate a production medium with the seed culture. The composition of the production medium can be varied to induce the expression of different biosynthetic gene clusters. Ferment for 7-14 days at 28°C with shaking.
-
Extraction of Secondary Metabolites:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate. This will partition nonpolar to moderately polar compounds into the organic phase.
-
Extract the mycelial cake with a solvent like methanol or acetone to recover intracellular compounds.
-
Evaporate the solvents under reduced pressure to obtain a crude extract.
-
Chemical Profiling and Bioactivity Screening
A preliminary chemical profile and assessment of biological activity are essential to guide the purification of interesting compounds.
Experimental Protocol: Dereplication and Bioactivity Screening
-
Chromatographic Profiling (Dereplication):
-
Analyze the crude extract using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the complexity of the mixture.
-
Couple HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) for early identification of known compounds by comparing UV spectra and mass data with databases. This process, known as dereplication, avoids the re-isolation of common metabolites.[14]
-
-
Bioactivity Screening:
-
Perform bioassays to determine the biological activity of the crude extract. A common initial screen is an antimicrobial assay (e.g., agar well diffusion or broth microdilution) against a panel of test organisms, including pathogenic bacteria and fungi.
-
Data Presentation: Bioactivity Profile of Streptomyces sp. HP530 Crude Extract
| Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Compound Purification and Structure Elucidation
The final step is to purify the bioactive compounds and determine their chemical structures.
Experimental Protocol: Purification and Spectroscopic Analysis
-
Chromatographic Purification:
-
Subject the bioactive crude extract to a series of chromatographic techniques to isolate individual compounds. This typically involves a combination of column chromatography (e.g., silica gel, Sephadex) and preparative HPLC.
-
-
Spectroscopic Analysis for Structure Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using high-resolution mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile compounds in the extract.[15]
-
Mandatory Visualization: Secondary Metabolite Discovery Workflow
Caption: Workflow for the discovery and characterization of secondary metabolites.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of a novel Streptomyces isolate, such as the hypothetical Streptomyces sp. HP530. By integrating polyphasic taxonomy with a detailed secondary metabolite workflow, researchers can efficiently and accurately assess the biosynthetic potential of new strains, paving the way for the discovery of novel, medically relevant natural products. The self-validating nature of these protocols, grounded in established scientific principles, ensures the generation of high-quality, reproducible data critical for advancing drug discovery and development.
References
-
Alam, K., Mazumder, A., Sikdar, S., Zhao, Y. M., Hao, J., Song, C., Wang, Y., Sarkar, R., Islam, S., Zhang, Y., & Li, A. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 968053. [Link]
-
Berdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1–26. [Link]
-
Kemung, H. M., Tan, L. T., Khan, T. M., & Chan, K. G. (2018). Streptomyces as a prominent resource of future cancer therapies. Frontiers in Pharmacology, 9, 265. [Link]
-
Sivalingam, P., Hong, K., Pote, J., & Prabakar, K. (2019). Extreme environment Streptomyces: potential sources for new antibacterial and anticancer drug leads?. International Journal of Microbiology, 2019, 5039493. [Link]
-
National Center for Biotechnology Information. (n.d.). Streptomyces Taxonomy. PubChem. [Link]
-
Manivasagan, P., Venkatesan, J., Sivakumar, K., & Kim, S. K. (2014). Pharmaceutically active secondary metabolites of marine actinobacteria. Microbiological Research, 169(4), 262–278. [Link]
-
Lee, L. H., Chan, K. G., Stach, J., Wellington, E. M., & Goh, B. H. (2020). The search for biological agents from actinobacteria. Frontiers in Microbiology, 11, 1023. [Link]
-
Wikipedia. (2024, January 26). Streptomyces. [Link]
-
Quintanilha, J., & Viana, C. (2022). Streptomyces-Derived Bioactive Pigments: Ecofriendly Source of Bioactive Compounds. Molecules, 27(23), 8274. [Link]
-
Anderson, A. S., & Wellington, E. M. (2001). The taxonomy of Streptomyces and related genera. International Journal of Systematic and Evolutionary Microbiology, 51(3), 797–814. [Link]
-
Zotchev, S. B. (2024). Endophytic Streptomyces: A Source of Novel Bioactive Natural Products. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad063. [Link]
-
Prompanya, C., Dethoup, T., & Khetkorn, W. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(12), 1779. [Link]
-
National Center for Biotechnology Information. (n.d.). Streptomyces sp. Taxonomy. [Link]
-
Al-rubaye, T. S., Risan, M. H., & Al-rubaye, D. (2020). Gas chromatography-mass- spectroscopy analysis of bioactive compounds from Streptomyces spp. isolated from Tigris river sediments in Baghdad city. Journal of Biotechnology Research Center, 14(1), 59-71. [Link]
-
Mehling, A., Wehmeier, U. F., & Piepersberg, W. (1995). Nucleotide sequences of streptomycete 16S ribosomal DNA: towards a specific identification system for streptomycetes using PCR. Microbiology, 141(9), 2139–2147. [Link]
-
Bharadwaj, A., & Kumar, V. (2017). Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. Journal of Applied Pharmaceutical Science, 7(12), 169-175. [Link]
-
Nawan, Y., & Suhartono, M. T. (2018). Molecular identification of Streptomyces sp. isolated from peat land of Palangka Raya, Kalimantan Tengah using 16S rRNA gene sequences analysis. AIP Conference Proceedings, 2023(1), 020124. [Link]
-
Khattab, A. I., Ahmed, E. A., & El-Hennawy, H. M. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Current Pharmaceutical Journal, 5(3), 27-32. [Link]
-
Kavitha, A., & Vijayalakshmi, M. (2014). Spectroscopic analysis of bioactive compounds from Streptomyces Cavouresis KUV39: Evaluation of antioxidant and cytotoxicity activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 241-246. [Link]
-
National Center for Biotechnology Information. (n.d.). Streptomyces sp. WK-5344. Taxonomy. [Link]
-
Guo, L., Yang, S., & Li, Y. (2009). Genome-based phylogenetic analysis of Streptomyces and its relatives. Journal of Molecular Evolution, 69(6), 547–556. [Link]
-
Labeda, D. P., Goodfellow, M., Brown, R., Ward, A. C., Lanoot, B., Vanncanneyt, M., Swings, J., & Kim, S. B. (2012). Phylogenetic study of the species within the family Streptomycetaceae. Antonie van Leeuwenhoek, 101(1), 73–104. [Link]
-
Liu, Q., Xie, F., Li, C., Zhang, Y., & Zhang, Y. (2022). Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach. Frontiers in Microbiology, 13, 833321. [Link]
-
Chakravorty, S., Helb, D., Burday, M., Connell, N., & Alland, D. (2007). A detailed analysis of 16S ribosomal RNA gene segments for the diagnosis of pathogenic bacteria. Journal of Microbiological Methods, 69(2), 330–339. [Link]
-
Antony-Babu, S., St-Pierre, F., Balthazar, C., & El-Khoury, A. (2024). Natural Products Biosynthesis by Streptomyces netropsis IMV Ac-5025 under Exogenous Sterol Action. Metabolites, 14(2), 85. [Link]
-
Lapaz, M. I., Kierbel, A., Sanguinetti, A., & de la Fuente, L. (2020). An Integrative Approach for the Characterization of Plant-Pathogenic Streptomyces spp. Strains Based on Metabolomic, Bioactivity, and Phylogenetic Analysis. Frontiers in Microbiology, 11, 582. [Link]
-
Wang, L. X., Xie, G. L., & Li, Y. (2019). Study on the Secondary Metabolites from a Plant- Derived Streptomyces SP. D-154. Biomedical Journal of Scientific & Technical Research, 18(3), 13621-13623. [Link]
-
Illumina, Inc. (n.d.). 16S and ITS rRNA Sequencing. [Link]
-
van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2024). Pangenome mining of the Streptomyces genus redefines species' biosynthetic potential. Genome Biology, 25(1), 108. [Link]
-
Oskay, M. (2011). Streptomyces Secondary Metabolites. In Actinobacteria - Basics and Biotechnological Applications. IntechOpen. [Link]
-
University of Alabama at Birmingham. (n.d.). 16S Sequencing Method Guide. [Link]
Sources
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Streptomyces | Taxonomy - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 9. A detailed analysis of 16S ribosomal RNA gene segments for the diagnosis of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webs.uab.cat [webs.uab.cat]
- 11. Genome-based phylogenetic analysis of Streptomyces and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An Integrative Approach for the Characterization of Plant-Pathogenic Streptomyces spp. Strains Based on Metabolomic, Bioactivity, and Phylogenetic Analysis [frontiersin.org]
- 13. biomedres.us [biomedres.us]
- 14. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas chromatography-mass- spectroscopy analysis of bioactive compounds from Streptomyces spp. isolated from Tigris river sediments in Baghdad city | Journal of Biotechnology Research Center (JOBRC) [jobrc.org]
Technical Guide: Pluramycin-Class Antibiotics Biosynthetic Gene Cluster Identification
Executive Summary
This technical guide outlines the structural logic, computational mining strategies, and experimental validation protocols for identifying Biosynthetic Gene Clusters (BGCs) of the pluramycin class of antibiotics. Pluramycins (e.g., hedamycin, kidamycin, pluramycin A) are a distinct subclass of aromatic polyketides characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core.[1]
Unlike typical Type II polyketides (e.g., tetracyclines) that initiate with an acetate unit, pluramycins utilize a rare hybrid PKS mechanism where a Type I PKS generates a non-acetate starter unit (often a hexadienyl moiety) that primes the Type II minimal PKS. This unique "hand-off" mechanism serves as the primary bioinformatic signature for identifying novel pluramycin BGCs in genomic data.
Structural & Biosynthetic Logic
The "Hybrid" PKS Mechanism
The defining feature of pluramycin biosynthesis is the collaboration between an iterative Type I PKS and a Type II PKS. This evolutionary chimera allows the incorporation of complex starter units, conferring unique lipophilic properties to the anthrapyran core.
-
Primer Synthesis (Type I PKS): A dedicated iterative Type I PKS (e.g., HedT/HedU in hedamycin) condenses malonyl-CoA units to form a unsaturated chain (e.g., 2,4-hexadienyl).[2]
-
Chain Elongation (Type II PKS): This primer is transferred to the minimal PKS (KS
, KS /CLF, ACP), likely mediated by a specific Ketosynthase III homolog (e.g., HedS ). The Type II system then extends the chain with malonyl-CoA units. -
Cyclization & Tailoring: The resulting poly-beta-keto chain undergoes cyclization, aromatization, and extensive tailoring, including C-glycosylation with amino-deoxyhexoses (e.g., angolosamine, vancosamine).
Key Enzymatic Signatures
To accurately identify a pluramycin BGC, researchers must locate the co-localization of the following gene sets:
| Functional Module | Gene (Hedamycin) | Gene (Kidamycin) | Function / Mechanism |
| Primer Synthesis | hedT, hedU | kid homologs | Iterative Type I PKS : Synthesizes the hexadienyl starter unit.[2] |
| Primer Transfer | hedS | kid homolog | KSIII Homolog : Regulates transfer of the starter unit to the minimal PKS. |
| Minimal PKS | hedC | kid19 | KS |
| Chain Length Factor | hedD | kid homolog | KS |
| Acyl Carrier Protein | hedE | kid homolog | ACP : Tethers the growing chain. |
| Glycosylation | hedJ, hedL | kid7, kid21 | C-Glycosyltransferases : Attach amino sugars (angolosamine, vancosamine). |
| Resistance | hed efflux | drr homologs | ABC Transporters : Efflux pumps for self-resistance. |
Computational Mining Strategy (In Silico)
The "Hybrid" Search Filter
Standard Type II PKS mining (looking only for KS
-
Primary Anchor : Identify a Type II PKS cluster (Cluster type: t2pks in antiSMASH).
-
Secondary Requirement : Search within ±20kb of the anchor for a Type I PKS gene (t1pks).
-
Tertiary Marker : Presence of C-glycosyltransferase domains (Pfam: PF00201 or similar).
Workflow Visualization
The following diagram illustrates the logic flow for filtering genomic data to identify high-confidence pluramycin candidates.
Caption: Logic gate workflow for isolating pluramycin BGCs from genomic datasets using hybrid PKS and glycosyltransferase markers.
Experimental Validation Protocols
Heterologous Expression Strategy
Direct manipulation of the native producer is often difficult due to slow growth or lack of genetic tools. Transformation-Associated Recombination (TAR) cloning is the preferred method for capturing large (>40kb) clusters.
Protocol: TAR Cloning of Pluramycin BGC
-
Vector Preparation : Linearize a TAR vector (e.g., pCAP01) containing a Streptomyces-specific integration marker (phiC31 integrase) and yeast auxotrophic markers (TRP1).
-
Hook Design : PCR amplify two 1-kb "capture arms" homologous to the 5' and 3' flanking regions of the target BGC.
-
Yeast Spheroplast Transformation : Co-transform Saccharomyces cerevisiae with:
-
Genomic DNA from the source strain (sheared to >60kb).
-
Linearized vector + capture arms.
-
-
Selection : Plate on SD-Trp media. Yeast homologous recombination will assemble the circular BAC.
-
Transfer : Extract BAC DNA, transform into E. coli (for amplification), then conjugate into a heterologous host like Streptomyces albus J1074 or S. coelicolor M1152.
Metabolite Analysis (LC-MS/MS)
Pluramycins are pigmented and ionize well in positive mode.
-
Extraction : Cultivate the heterologous strain in R5 or SG1 media for 5-7 days. Extract whole broth with Ethyl Acetate (1:1 v/v). Evaporate and reconstitute in Methanol.
-
LC Conditions : C18 Reverse Phase column (e.g., Kinetex 2.6µm). Gradient: 10% -> 100% ACN + 0.1% Formic Acid over 20 mins.
-
Detection : Monitor UV at 254 nm and 430 nm (characteristic anthrapyran absorption). Look for masses in the range of 700-900 Da (e.g., Hedamycin [M+H]+ = 745.3).
Biosynthetic Pathway Visualization
The following diagram details the molecular assembly line of Hedamycin, highlighting the convergence of the Type I and Type II PKS systems.
Caption: Biosynthetic pathway of Hedamycin, demonstrating the critical hand-off between the Type I priming system and the Type II core assembly.
References
-
Bililign, T., et al. (2004). "The hedamycin locus implicates a novel aromatic PKS priming mechanism." Chemistry & Biology, 11(7), 959-969. Link
-
Heo, K. T., et al. (2022). "Elucidation of the di-C-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin." Frontiers in Microbiology, 13. Link
-
Das, A., & Khosla, C. (2009). "Biosynthesis of aromatic polyketides in bacteria." Accounts of Chemical Research, 42(5), 631-639. Link
-
Hansen, M. R., & Hurley, L. H. (1996). "Pluramycins: Old drugs having new mechanisms of action." Accounts of Chemical Research, 29(5), 249-258. Link
-
Blin, K., et al. (2023). "antiSMASH 7.0: new and improved predictions for detection, regulation, chemical structures and visualisation." Nucleic Acids Research, 51(W1), W46-W50. Link
Sources
Saptomycin D vs. Pluramycin A structural comparison
This guide provides an in-depth technical comparison between Saptomycin D and Pluramycin A , two potent antitumor antibiotics belonging to the pluramycin class.[1] It is designed for researchers and drug development professionals, focusing on structural architecture, mechanistic implications, and experimental characterization.
Structural Architecture, Mechanism, and Experimental Profiling
Executive Summary
The pluramycin family of antibiotics, characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, represents a unique class of DNA-alkylating agents.[1] While Pluramycin A is the prototypical member featuring a disaccharide substitution pattern, This compound distinguishes itself as a monoglycosidic congener.
This structural deviation—specifically the absence of the C8-carbohydrate moiety in this compound—results in distinct physicochemical properties and a superior in vivo antitumor profile compared to its polysubstituted relatives. This guide dissects these differences to aid in the rational design of next-generation antibody-drug conjugates (ADCs) or small-molecule chemotherapeutics.
Structural Comparison: The Core & The Periphery[2]
Both compounds share the planar anthrapyranone skeleton (A-D rings) responsible for DNA intercalation and a reactive epoxide side chain essential for alkylation.[1] The divergence lies strictly in the glycosylation pattern at the D-ring.[1]
2.1 Comparative Data Table
| Feature | Pluramycin A | This compound |
| Formula | C₄₃H₅₂N₂O₁₁ | C₃₅H₃₇NO₅ |
| Molecular Weight | ~772.9 Da | ~615.7 Da |
| Core Skeleton | 4H-anthra[1,2-b]pyran-4,7,12-trione | 4H-anthra[1,2-b]pyran-4,7,12-trione |
| C2 Substituent | (E)-prop-1-enyl-oxirane (Epoxide) | (E)-prop-1-enyl-oxirane (Epoxide) |
| C8 Substitution | D-Angolosamine (Amino sugar) | Hydroxyl (-OH) / Hydrogen |
| C10 Substitution | N,N-dimethyl-L-vancosamine (Acetylated) | N,N-dimethyl-L-vancosamine (Acetylated) |
| Nitrogen Count | 2 (Bis-amino sugar) | 1 (Mono-amino sugar) |
| Source Organism | Streptomyces pluricolorescens | Streptomyces sp.[1] HP530 |
2.2 Structural Logic Diagram (Graphviz)
The following diagram visualizes the hierarchical relationship and structural divergence.
Caption: Structural divergence of Pluramycin A and this compound highlighting the C8 glycosylation difference.[1][2]
Mechanistic Implications[1][4][5][6][7]
The removal of the C8-sugar in this compound is not merely a cosmetic change; it fundamentally alters the drug-DNA interaction landscape.[1]
-
Intercalation Geometry: Both molecules intercalate their planar core into the DNA helix. The epoxide side chain is positioned to alkylate the N7 position of guanine residues in the major groove.
-
Groove Binding & Specificity:
-
Pluramycin A: The two amino sugars (C8 and C10) reside in the minor and major grooves, acting as "anchors." This creates high sequence specificity (typically 5'-CGT-3') but increases the steric bulk, potentially limiting tissue penetration or altering metabolic clearance.[1]
-
This compound: Lacking the C8-angolosamine, this compound presents a smaller steric profile.[1] This likely alters its sequence recognition motif, potentially allowing it to target DNA sequences inaccessible to the bulkier Pluramycin A.
-
-
In Vivo Efficacy: this compound has been reported as the most effective member of the saptomycin series in in vivo models (e.g., Meth A fibrosarcoma).[3] This suggests that the monoglycosidic structure may offer an optimal balance between DNA binding affinity and pharmacokinetic properties (solubility/membrane permeability).[1]
Experimental Protocols
As a Senior Scientist, you must validate these structures and activities using robust workflows.
4.1 Isolation & Purification Workflow
Objective: Isolate this compound from fermentation broth with high purity.
-
Fermentation: Cultivate Streptomyces sp. HP530 in production medium (glucose, starch, soybean meal) for 96 hours at 27°C.
-
Extraction:
-
Filter the broth to separate mycelium.
-
Extract the filtrate with Ethyl Acetate (EtOAc) at pH 7.0.[1]
-
Extract the mycelium with Acetone , concentrate, and partition into EtOAc.
-
-
Flash Chromatography (Silica Gel):
-
Final Purification (HPLC):
4.2 Structural Validation (NMR/MS)
Objective: Confirm the absence of the C8 sugar.
-
Mass Spectrometry: Look for the parent ion [M+H]⁺.[1]
-
1H-NMR (500 MHz, CDCl₃):
-
Pluramycin A: Will show two anomeric proton signals (typically δ 4.5–5.5 ppm) corresponding to the C8 and C10 sugars.[1]
-
This compound: Will show only one anomeric proton signal (corresponding to the C10 sugar).[1] The C8 position will likely show an aromatic proton or a shift in the C7/C9 protons due to the lack of glycosylation.
-
Biological Profiling (Cytotoxicity)[1]
To benchmark this compound against Pluramycin A, perform a standard MTT assay using a sensitive cell line (e.g., L1210 or HeLa).
| Parameter | Protocol Detail |
| Cell Line | L1210 (Murine Leukemia) |
| Seeding Density | 5,000 cells/well in 96-well plate |
| Drug Exposure | 48 hours, continuous |
| Readout | MTT or CellTiter-Glo (Luminescence) |
| Expected IC50 | Pluramycin A: 1–10 ng/mL rangeThis compound: 1–50 ng/mL range (Potency is often comparable in vitro, but D excels in vivo).[1] |
References
-
Kondo, S., et al. (1977).[1][8] "Structure of Pluramycin A." The Journal of Antibiotics, 30(12), 1143–1145. Link
-
Abe, N., et al. (1993).[1] "Saptomycins, new antitumor antibiotics produced by Streptomyces sp.[3] HP530." The Journal of Antibiotics, 46(10), 1530–1535. Link
-
Kitamura, K., et al. (2014).[1] "Synthesis of the Pluramycins 2: Total Synthesis and Structure Assignment of Saptomycin B." Angewandte Chemie International Edition, 53(5), 1262–1265.[9] Link[1]
-
Hansen, M., & Hurley, L. (1996). "Pluramycins: Old Drugs Having New Mechanisms of Action." Accounts of Chemical Research, 29(5), 249–258.[1] Link[1]
Sources
- 1. Daptomycin - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular State of the Membrane-Active Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of the Effects of Daptomycin on Bacterial and Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of the pluramycins 2: total synthesis and structure assignment of saptomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Discovery of Novel Anthraquinone Antibiotics from Soil Actinomycetes
Authored by: Gemini, Senior Application Scientist
Foreword: The escalating crisis of antimicrobial resistance necessitates a renewed and innovative approach to antibiotic discovery. Historically, soil-dwelling actinomycetes have been a cornerstone of antibiotic production, yielding a majority of the clinically relevant agents in use today.[1][2] Among the vast chemical diversity produced by these filamentous bacteria, anthraquinones represent a class of aromatic polyketides with significant, yet underexplored, therapeutic potential.[3][4] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals engaged in the prospecting, isolation, and characterization of novel anthraquinone antibiotics from this prolific microbial source. It is designed not as a rigid template, but as a logical, field-proven workflow, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful outcomes.
Chapter 1: Prospecting and Selective Isolation of Actinomycete Producers
The foundation of any successful natural product discovery campaign is the strategic isolation of the target microorganisms. The goal is not merely to culture bacteria from soil, but to selectively enrich for actinomycetes, which are often outcompeted by faster-growing bacteria and fungi.
Soil Sample Collection: A Deliberate Choice
The selection of soil sources is a critical first step. While actinomycetes are ubiquitous, their diversity and metabolic output are influenced by environmental factors.[5] Prioritizing unique or underexplored ecological niches, such as rhizosphere soils, arid environments, or forest litter, increases the probability of isolating strains with novel biosynthetic capabilities.
Field-Proven Insight: The rationale for targeting specific environments is based on the principle of evolutionary pressure. Microbes in highly competitive or harsh environments often evolve unique secondary metabolic pathways to survive, which can be a rich source of novel bioactive compounds.
Sample Pretreatment: The Enrichment Funnel
Raw soil samples contain a complex consortium of microorganisms. To selectively favor actinomycetes, which typically form resilient spores, various pretreatment methods are employed. This is a crucial step to reduce contaminants and enhance the recovery of target isolates.
Experimental Protocol: Heat-Shock and Desiccation Pretreatment
-
Sample Preparation: Air-dry approximately 10 grams of sieved soil at room temperature for 72 hours to reduce moisture content.
-
Heat Shock: Transfer the dried soil to a sterile beaker and incubate in a water bath or oven at 50°C for 60 minutes.[6] This step effectively eliminates most vegetative Gram-negative bacteria and fungi.
-
Serial Dilution: Aseptically suspend 1 gram of the pretreated soil in 9 mL of sterile physiological saline (0.9% NaCl). Vortex vigorously for 2 minutes to dislodge spores from soil particles.
-
Plating: Perform a 10-fold serial dilution (10⁻² to 10⁻⁵) of the soil suspension. Plate 100 µL of each dilution onto selective isolation media.
Selective Media: Cultivating the Target
The choice of isolation medium is paramount for promoting the growth of actinomycetes while suppressing other microbes. Several formulations have been developed for this purpose.[7][8]
| Media Type | Key Components & Rationale | Typical Supplements |
| Starch Casein Agar (SCA) | Starch: Complex carbohydrate favored by many Streptomyces. Casein: Nitrogen source. High pH (~8.1) is selective.[9][10] | Cycloheximide (antifungal), Nystatin (antifungal), Rifampicin (antibacterial) |
| Actinomycete Isolation Agar (AIA) | Sodium Caseinate: Nitrogen source. Asparagine: Nitrogen source. Glycerol: Carbon source.[11] | Cycloheximide (antifungal), Nalidixic Acid (antibacterial) |
| Humic Acid Vitamin Agar | Humic Acid: Serves as a unique carbon/nitrogen source that can select for rare actinomycetes.[7] | Vitamin B Complex, Antifungal and Antibacterial agents as needed. |
Causality Behind Supplementation: Antifungal agents like cycloheximide are essential because fungi can quickly overgrow the slow-growing actinomycete colonies.[7] The addition of a broad-spectrum antibacterial agent that actinomycetes are often intrinsically resistant to, such as nalidixic acid, further refines the selection process.
Protocol: Preparation of Starch Casein Agar (SCA)
-
Dissolve: In 1 liter of distilled water, dissolve 10.0g soluble starch, 0.3g casein, 2.0g K₂HPO₄, 2.0g KNO₃, 2.0g NaCl, 0.05g MgSO₄·7H₂O, and 0.02g CaCO₃.
-
Adjust pH: Adjust the pH to 8.1 using 1N NaOH.
-
Add Agar: Add 18.0g of agar and autoclave at 121°C for 15 minutes.
-
Supplement: Cool the medium to ~50°C and aseptically add filter-sterilized antibiotics (e.g., final concentration of 50 µg/mL cycloheximide and 10 µg/mL nalidixic acid).
-
Pour Plates: Pour into sterile Petri dishes and allow to solidify.
Plates are typically incubated at 28-30°C for 7-21 days, during which time characteristic chalky, dry, and often pigmented colonies of actinomycetes will appear.[12] These are then picked for purification by re-streaking on fresh media.
Chapter 2: Intelligent Screening for Anthraquinone Producers
With pure isolates in hand, the next phase is to screen for the production of the target chemical class: anthraquinones. This involves a tiered approach, starting with broad antimicrobial activity and narrowing down to specific chemical signatures.
Primary Screening: Identifying Bioactivity
The initial screen aims to identify isolates that produce any diffusible antimicrobial compounds. The cross-streak or perpendicular streak method is a robust and efficient technique for this purpose.[1]
Protocol: Cross-Streak Assay
-
Inoculate Isolate: Using a sterile loop, make a single streak of a pure actinomycete isolate down the center of a nutrient-rich agar plate (e.g., ISP2 medium).
-
Incubate: Incubate the plate at 28-30°C for 5-7 days to allow for growth and diffusion of secondary metabolites.
-
Challenge with Pathogens: Streak test pathogens (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) perpendicular to the actinomycete streak, stopping just short of contact.
-
Incubate and Observe: Incubate for another 24-48 hours at the optimal temperature for the test pathogens.
-
Assess Activity: A zone of inhibition where the pathogen streak approaches the actinomycete growth indicates the production of an antimicrobial compound.
Secondary Screening: Targeting Anthraquinones
Isolates showing positive bioactivity are advanced to a secondary screen designed to specifically detect anthraquinones. Many anthraquinones are naturally pigmented (yellow, orange, red) and exhibit a characteristic color change in the presence of an alkali. This property can be exploited for a simple, visual screen.
Protocol: Alkali-Induced Colorimetric Assay
-
Cultivation: Grow the bioactive actinomycete isolates in a suitable liquid fermentation medium (e.g., Yeast Malt Extract Broth) for 7-10 days.
-
Extraction: Extract 1 mL of the culture broth with an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Spotting: Carefully spot 10 µL of the ethyl acetate (organic) layer onto a Thin Layer Chromatography (TLC) plate or a white porcelain well plate. Allow the solvent to evaporate.
-
Detection: Add a drop of 1M NaOH or expose the plate to ammonia vapor.
-
Observation: A rapid color change to pink, red, or purple is a strong presumptive indicator of the presence of hydroxylated anthraquinones.
Workflow for Isolation and Screening
Caption: Workflow from soil sample to putative anthraquinone producers.
Modern Approach: Genome Mining
A parallel and increasingly powerful strategy is to screen isolates in silico. Whole-genome sequencing of promising isolates allows for the identification of Biosynthetic Gene Clusters (BGCs).[13][14][15] Anthraquinones are typically synthesized by Type II Polyketide Synthase (PKS) BGCs. Bioinformatics tools like antiSMASH can predict these clusters from genomic data, guiding the prioritization of strains for chemical analysis.[14] This genomics-driven approach can uncover "silent" BGCs not expressed under standard lab conditions and reveal novel chemical potential before extensive fermentation is undertaken.[15]
Chapter 3: Extraction, Purification, and Isolation
Once a high-priority strain is identified, the next step is to produce, extract, and purify the target compound(s) in sufficient quantity for structural and biological analysis.
Scale-Up Fermentation and Extraction
The selected strain is cultivated in a larger volume of liquid medium (typically 1-10 L) under optimal conditions (agitation, temperature, time) to maximize metabolite production. The resulting fermentation broth is then extracted.
Protocol: Liquid-Liquid Extraction
-
Separate Biomass: Centrifuge the fermentation broth to pellet the mycelia. The supernatant (broth) and mycelia should be extracted separately, as compounds can be intracellular or extracellular.
-
Solvent Selection: Ethyl acetate is a common first-choice solvent due to its intermediate polarity, which is effective at extracting a wide range of secondary metabolites, including anthraquinones.[1]
-
Extraction: Mix the culture supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect and Concentrate: Collect the upper organic layer. Repeat the extraction process 2-3 times to maximize yield. Pool the organic extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
The crude extract is a complex mixture. Purification is a multi-step process involving various chromatographic techniques to isolate the pure anthraquinone.
Purification Workflow Logic:
-
Column Chromatography (CC): The first step uses a low-pressure column (often with silica gel) to perform a bulk fractionation of the crude extract. A gradient of non-polar to polar solvents (e.g., hexane -> ethyl acetate -> methanol) is used to elute compounds based on polarity.
-
Thin Layer Chromatography (TLC): Fractions collected from the CC are analyzed by TLC. This allows for the visualization of the separation and the pooling of fractions containing compounds with similar retention factors (Rf). Bioautography, where a TLC plate is overlaid with agar seeded with a test organism, can be used to directly identify the bioactive fractions.[16]
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically employs semi-preparative or preparative HPLC. This high-resolution technique can separate structurally similar compounds, yielding a pure substance for analysis. A C18 reverse-phase column is commonly used, with a mobile phase gradient of water and acetonitrile or methanol.
Chromatographic Purification Workflow
Caption: A typical workflow for purifying a bioactive compound.
Chapter 4: Structure Elucidation: The Chemical Blueprint
With a pure compound isolated, its chemical structure must be determined. This is achieved by combining data from several powerful analytical techniques.[17]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) provides the most accurate measurement of the compound's molecular weight and is used to determine its elemental composition (molecular formula). Fragmentation patterns observed in MS/MS experiments can offer initial clues about the compound's substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for determining the precise atomic connectivity and stereochemistry of a novel compound.[18][19] A suite of experiments is required:
-
¹H NMR: Identifies the number and types of protons (hydrogens) in the molecule and their electronic environment.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These crucial experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (adjacent) to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular skeleton.
-
Self-Validating Logic: The structure proposed must be consistent with all spectroscopic data. The molecular formula from HR-MS must match the count of atoms from NMR. Every correlation in the 2D NMR spectra must be explainable by the proposed structure. Any discrepancy indicates an incorrect structural assignment and requires re-evaluation.
Chapter 5: Biological Evaluation and Mechanism of Action
Determining the structure is not the end goal; the compound's biological activity must be quantified and its mechanism of action (MoA) investigated.
Determining Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the standard metric for antibiotic potency. It is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Prepare Compound: Dissolve the pure anthraquinone in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate: Add a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no antibiotic), and a sterility control (medium only). The inclusion of these controls is essential for validating the assay results.
-
Incubate: Incubate the plate for 18-24 hours at the pathogen's optimal growth temperature.
-
Read MIC: The MIC is the lowest concentration well in which no visible bacterial growth (turbidity) is observed.
The Minimum Bactericidal Concentration (MBC) can also be determined by plating the contents of the clear wells from the MIC plate onto fresh agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Investigating the Mechanism of Action (MoA)
Elucidating the precise MoA is a complex undertaking, but preliminary studies can provide strong evidence for the antibiotic's cellular target.[20] Given the known activities of many anthraquinones, initial investigations often focus on their interaction with nucleic acids and related enzymes.[4]
Potential Anthraquinone MoAs and Investigative Assays:
| Potential Mechanism | Experimental Approach | Rationale |
| DNA Intercalation | DNA Thermal Denaturation (Melting) Assay: Monitor the melting temperature (Tm) of DNA in the presence and absence of the compound. | Intercalating agents stabilize the DNA helix, leading to an increase in its Tm. |
| Topoisomerase Inhibition | DNA Relaxation Assay: Incubate supercoiled plasmid DNA with a topoisomerase enzyme and the test compound. Analyze the DNA topology via agarose gel electrophoresis. | An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA. |
| Cell Membrane Disruption | Membrane Permeability Assay: Use fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes. | An increase in fluorescence in treated cells indicates membrane damage.[21] |
MoA Investigation Pathway
Caption: Logical flow for investigating a novel antibiotic's MoA.
Conclusion and Future Outlook
The workflow detailed in this guide represents a comprehensive and validated pathway from soil to a structurally characterized, novel anthraquinone antibiotic with a putative mechanism of action. The integration of classical microbiology and modern analytical chemistry provides a robust framework for discovery. The future of this field lies in the deeper integration of genomics, transcriptomics, and metabolomics.[22][23] By understanding the genetic regulation of BGCs and using advanced analytical techniques to profile the metabolic output of strains under various conditions, we can unlock the vast, silent chemical repertoire of soil actinomycetes and accelerate the discovery of the next generation of life-saving antibiotics.
References
- Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC. (n.d.).
- Mahato, S., Lamichhane, G. C., & Thakur, A. (2021). Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal. J Clin Pharm, 5(1), 1019.
-
Screening for Novel Antibiotic Producing Actinomycetes from Western Ghats of Karnataka State, India. (n.d.). Retrieved February 3, 2026, from [Link]
- Zin, N. M., et al. (2017). Concepts and Methods to Access Novel Antibiotics from Actinomycetes. Marine Drugs, 15(4), 97.
-
(PDF) Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). (n.d.). Retrieved February 3, 2026, from [Link]
-
Isolation of Actinomycetes from Soil | Principle & Procedure | Basic Microbiology Lab Techniques. (2023, February 7). YouTube. Retrieved February 3, 2026, from [Link]
- Hassan, M. A., et al. (2021). Isolation, characterization, and screening of actinomycetes producing bioactive compounds from Egyptian soil. Egyptian Journal of Medical Human Genetics, 22(1), 1-13.
-
Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. (n.d.). Retrieved February 3, 2026, from [Link]
-
Screening of Actinomycetes from Soil for Antibacterial Activity. (2020, December 30). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
Actinomycetes: Isolation, Cultivation and its Active Biomolecules. (2024, March 2). Retrieved February 3, 2026, from [Link]
- Nett, M., Ikeda, H., & Moore, B. S. (2009). Genomic basis for natural product biosynthetic diversity in the actinomycetes. Natural Product Reports, 26(11), 1362-1384.
- Mahato, S., Lamichhane, G. C., & Thakur, A. (2021). Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal. J SciMed Central.
- Passari, A. K., et al. (2021). Tapping Into Actinobacterial Genomes for Natural Product Discovery. Frontiers in Microbiology, 12, 672049.
-
Isolation of Actinomycetes from Soil sample. (2022, June 6). Microbe Notes. Retrieved February 3, 2026, from [Link]
- Al-Kuraishy, H. M., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Annals of Clinical Microbiology and Antimicrobials, 23(1), 1-21.
-
Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
- Passari, A. K., et al. (2021).
-
Genome Mining for Actinomycete Biosynthetic Gene Clusters. (n.d.). Apollo. Retrieved February 3, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 3, 2026, from [Link]
-
[High-throughput screening technologies in the engineering of actinomycete strains]. (2025, September 25). PubMed. Retrieved February 3, 2026, from [Link]
-
Antibiotics with novel mechanism of action discovered. (2019, October 24). Drug Target Review. Retrieved February 3, 2026, from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]
- Bauman, K. D., et al. (2019). Sequencing rare marine actinomycete genomes reveals high density of unique natural product biosynthetic gene clusters. FEMS Microbiology Letters, 366(14), fnz177.
-
Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Extraction and purification of antibiotic principles from the culture medium of selected microbial isolates from sea cucumber. (n.d.). International Journal of Green Pharmacy (IJGP). Retrieved February 3, 2026, from [Link]
-
Natural Products and Biological Activity from Actinomycetes Associated with Marine Algae. (2023, June 30). Retrieved February 3, 2026, from [Link]
-
Special Issue : Mechanisms of Antibiotic Action and Resistance. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Mining Actinomycetes for Novel Antibiotics in the Omics Era: Are We Ready to Exploit This New Paradigm? (2018, September 25). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved February 3, 2026, from [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy†. (n.d.). University of Aberdeen. Retrieved February 3, 2026, from [Link]
- Cao, W., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry.
-
Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. (n.d.). Retrieved February 3, 2026, from [Link]
-
Genomics-Driven Natural Product Discovery in Actinomycetes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
The Effect of Anthraquinones Fractions from Morinda Citrifolia Leaves against Pathogenic Bacteria with Antioxidant Activities. (n.d.). Brieflands. Retrieved February 3, 2026, from [Link]
-
Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. (2017, April 3). HHU. Retrieved February 3, 2026, from [Link]
-
Actinomycete Isolation Agar. (n.d.). Retrieved February 3, 2026, from [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025, March 26). NIH. Retrieved February 3, 2026, from [Link]
-
NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (n.d.). Retrieved February 3, 2026, from [Link]
-
Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved February 3, 2026, from [Link]
-
Isolation of Actinomycetes: A Complete Approach. (2016, May 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved February 3, 2026, from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. ijcmas.com [ijcmas.com]
- 9. Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal [jscimedcentral.com]
- 10. microbenotes.com [microbenotes.com]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Genomic basis for natural product biosynthetic diversity in the actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tapping Into Actinobacterial Genomes for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome Mining for Actinomycete Biosynthetic Gene Clusters [repository.cam.ac.uk]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jchps.com [jchps.com]
- 20. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Genomics-Driven Natural Product Discovery in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Saptomycin Family (A–H) Congeners and Chemical Diversity
[4]
Executive Summary
The Saptomycins (A–H) represent a specialized subclass of pluramycin-type antibiotics , characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core.[4][5] Unlike the related hedamycins or kidamycins, saptomycins display a unique structure-activity relationship (SAR) driven by the presence or absence of a labile oxirane (epoxide) side chain and varying degrees of C-glycosylation.
Produced by Streptomyces sp.[1][2][6][7] HP530 and its genetically modified mutants, these congeners exhibit potent antitumor activity, particularly Saptomycin D , which has demonstrated superior efficacy in vivo against Meth A fibrosarcoma.[1] Their mechanism of action combines DNA intercalation with sequence-specific alkylation, making them critical targets for antibody-drug conjugate (ADC) payloads and synthetic biology optimization.[4][5]
Chemical Diversity & Structural Elucidation
The chemical diversity of the Saptomycin family arises from post-PKS (polyketide synthase) modifications, specifically in the oxidation state of the C2 side chain and the glycosylation pattern at the C5 and C10 positions.
The Pluramycin Core
All congeners share the planar pyranoanthraquinone chromophore, which facilitates DNA intercalation. The diversity is defined by two variable regions:
-
C2 Side Chain: Ranges from a simple alkenyl chain (non-alkylating) to a complex epoxy-side chain (alkylating).[5]
-
Glycosylation: Presence of amino sugars (e.g., N,N-dimethylvancosamine, angolosamine) attached via C-glycosidic bonds.
Congener Classification Table
| Congener | Structural Class | C2 Side Chain Status | Glycosylation Pattern | Key Characteristics |
| Saptomycin A | Aglycone | Alkenyl (Non-epoxide) | None | Biosynthetic intermediate; lacks DNA alkylation capability.[4][5] |
| Saptomycin B | Glycoside | Alkenyl (Non-epoxide) | Bis-C-glycosyl | Soluble, intercalator but weak alkylator.[4][5] |
| Saptomycin C1/C2 | Glycoside | Isomeric variants | Mono/Bis-glycosyl | Minor congeners; stereoisomers of B. |
| This compound | Glycoside | Epoxide (Oxirane) | Bis-C-glycosyl | Most potent in vivo congener. High alkylation efficiency.[4][5] |
| Saptomycin E | Glycoside | Epoxide | Mono-C-glycosyl | Structurally related to Saptomycin H but differs in sugar acetylation.[4][5] |
| Saptomycin F | Aglycone | Alkenyl (Non-epoxide) | None | Shunt product; often co-isolated with A. |
| Saptomycin G | Glycoside | Epoxide | Bis-C-glycosyl | Minor congener from mutant strains.[4][5] |
| Saptomycin H | Glycoside | Epoxide (14R, 16S) | Mono-C-glycosyl | Contains 4-O-acetyl-N,N-dimethyl-L-vancosamine.[4][5][8][9] |
Technical Note: The absolute stereochemistry of the epoxide in Saptomycin H was only recently confirmed as 14R, 16S via total synthesis.[9] This epoxide is the "warhead" responsible for covalent DNA bonding.
Biosynthetic Logic (Type II PKS)
The biosynthesis of saptomycins follows a Type II Polyketide Synthase (PKS) pathway, distinct from the modular Type I PKS used for macrolides. The assembly involves a "minimal PKS" complex followed by extensive tailoring.
Pathway Mechanics
-
Chain Assembly: The minimal PKS (Ketosynthase KS, Chain Length Factor CLF, Acyl Carrier Protein ACP) condenses one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a nascent poly-beta-keto chain.[4][5]
-
Cyclization: Aromatases (ARO) and Cyclases (CYC) fold the linear chain into the tetracyclic anthraquinone core.
-
Tailoring (The Diversity Generator):
-
C-Glycosyltransferases (C-GT): Attach amino sugars (vancosamine/angolosamine) to the aromatic core before final oxidation.[4][5]
-
Oxygenases: Install the C2 side chain epoxide. This is the rate-limiting step for bioactivity.[4][5]
-
Methyltransferases: Methylate the amino sugars, enhancing DNA groove binding affinity.
-
Biosynthetic Workflow Diagram
Caption: Logical flow of Saptomycin biosynthesis via Type II PKS, highlighting the divergence between bioactive epoxide congeners and shunt products.
Pharmacology & Mechanism of Action
The saptomycins function as bis-intercalating alkylators .[5] Their potency is derived from a dual-mode mechanism:[4][5]
-
Intercalation (Fast Step): The planar pyranoanthraquinone core slides between DNA base pairs (preferentially 5'-Py-G-C-Pu-3' sequences).[4][5] The amino sugars positioned in the minor and major grooves stabilize this complex via electrostatic interactions with the phosphate backbone.
-
Alkylation (Lethal Step): The C2 epoxide side chain is positioned in the major groove. Nucleophilic attack by the N7 position of guanine opens the epoxide ring, forming a covalent DNA adduct. This irreversible damage blocks replication forks and transcription, triggering apoptosis.
Why this compound? While Saptomycin H is potent, this compound's specific glycosylation pattern optimizes its solubility and cellular uptake, resulting in the highest therapeutic index in vivo.
Experimental Protocol: Isolation & Purification
This protocol describes the isolation of this compound and H from Streptomyces sp. HP530 culture broth.
Fermentation
-
Seed Culture: Inoculate Streptomyces sp. HP530 into 100 mL of sterile Tryptic Soy Broth (TSB). Incubate at 28°C, 200 rpm for 48 hours.
-
Production Culture: Transfer 5% (v/v) seed culture into 2L baffled flasks containing Production Medium (Starch 2%, Glucose 1%, Soybean Meal 1%, CaCO3 0.3%).
-
Incubation: Cultivate at 28°C for 96–120 hours. Monitor pH; harvest when pH rises above 7.5 (indicating secondary metabolite production phase).[5]
Extraction & Purification Workflow
Caption: Step-by-step isolation workflow for purifying Saptomycin congeners from fermentation broth.
Purification Steps
-
Solvent Partition: Extract the combined mycelial acetone extract and supernatant with Ethyl Acetate (EtOAc). Dry organic layer over Na2SO4 and concentrate in vacuo.
-
Flash Chromatography: Load crude extract onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0 to 90:10). Saptomycins typically elute in the 95:5 fraction as a yellow-orange band.[5]
-
Preparative HPLC:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250x21mm).
-
Mobile Phase: Acetonitrile (ACN) / Water + 0.1% Trifluoroacetic acid (TFA).[5]
-
Gradient: 30% to 70% ACN over 30 minutes.
-
Detection: UV at 254 nm and 430 nm (characteristic for anthraquinones).
-
Collection: this compound elutes slightly earlier than H due to polarity differences in the side chain/glycosylation.
-
References
-
Shimura, J., Ando, Y., Ohmori, K., & Suzuki, K. (2022).[10] Total Synthesis and Structure Assignment of Saptomycin H. Organic Letters, 24(7), 1439–1443.[10] [5]
-
Nakakita, Y., et al. (1993).[1][11] Novel antitumor antibiotics, saptomycins.[1] I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities.[1] The Journal of Antibiotics, 46(10).
-
Abe, N., et al. (1993).[11] Novel antitumor antibiotics, saptomycins. II. Isolation, physico-chemical properties and structure elucidation.[1][3][12] The Journal of Antibiotics, 46(10), 1536-1549.
-
Hansen, M., & Hurley, L. (1996). Pluramycins: Old Drugs Having Modern Conformational Features. Accounts of Chemical Research, 29(5), 249–258.
-
Baltz, R. H. (2021).[11] Streptomyces: The biofactory of secondary metabolites.[7] Frontiers in Microbiology.
Sources
- 1. HP-530 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. PhytoBank: Showing Saptomycin A (PHY0108412) [phytobank.ca]
- 5. Daptomycin - Wikipedia [en.wikipedia.org]
- 6. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis and Structure Assignment of Saptomycin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: High-Fidelity Isolation of Saptomycin D from Streptomyces clavuligerus Fermentation Broth
For: Researchers, scientists, and drug development professionals.
Abstract
The genus Streptomyces is a well-established biofactory for a vast array of secondary metabolites, which are crucial sources for pharmaceuticals.[1] Saptomycin D, a glycosylated aromatic polyketide produced by Streptomyces clavuligerus, represents a class of natural products with significant therapeutic potential. Its complex structure, featuring both a polycyclic aromatic core and a sugar moiety, necessitates a multi-faceted purification strategy to achieve the high purity required for downstream applications such as structural elucidation, bioactivity screening, and preclinical development. This document provides a comprehensive, field-proven protocol for the isolation and purification of this compound, guiding the researcher from upstream fermentation to the final high-purity compound. The methodology is built on a logical sequence of extraction and chromatographic separations, with each step designed to exploit the specific physicochemical properties of this compound for maximal yield and purity.
Guiding Principles of this compound Isolation
The successful isolation of this compound hinges on a systematic approach that separates the target molecule from a complex mixture of primary metabolites (sugars, amino acids, salts), other secondary metabolites (e.g., clavulanic acid, cephamycin C), and cellular debris.[2] The core challenge lies in the molecule's dual nature: the aromatic polyketide core imparts significant hydrophobicity, while the glycosidic portion adds polarity. Our strategy is therefore designed to navigate this amphipathic character.
The workflow is structured in four principal phases:
-
Upstream Fermentation: Optimization of S. clavuligerus culture conditions to maximize the production of this compound.
-
Solvent-Based Extraction: Efficiently partitioning this compound from the aqueous fermentation broth into an organic phase, providing the first major step in concentration and purification.
-
Multi-Modal Chromatography: A sequential purification train employing different chromatographic principles—adsorption, size exclusion, and reversed-phase—to systematically remove impurities.
-
Purity Verification: High-resolution analytical techniques to confirm the identity and quantify the purity of the final isolated compound.
This protocol is designed as a self-validating system, incorporating in-process controls like Thin Layer Chromatography (TLC) to monitor the progress of purification.
Workflow Visualization: From Fermentation to Pure Compound
The logical flow of the entire isolation process is depicted below. Each stage is a critical filter, designed to remove a specific class of impurities and enrich the sample for the target compound, this compound.
Caption: Overall workflow for the isolation of this compound.
Detailed Protocols & Methodologies
Phase 1: Fermentation of Streptomyces clavuligerus
The production of secondary metabolites like this compound is highly dependent on nutrient availability and culture conditions.[2][3] This protocol utilizes a rich medium to support robust growth and subsequent metabolite production.
Protocol 1: Seed and Production Culture
-
Seed Culture: Inoculate a loopful of S. clavuligerus from a mature agar plate into a 250 mL flask containing 50 mL of Tryptone Soya Broth. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) into a 2 L baffled flask containing 500 mL of the production medium (see Table 1).
-
Incubation: Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 200 rpm. Monitor production periodically by extracting a small aliquot and analyzing via TLC or HPLC.
| Component | Concentration (g/L) | Purpose |
| Glycerol | 20.0 | Primary carbon source, favors secondary metabolism.[2] |
| Soy Peptone | 15.0 | Complex nitrogen and carbon source. |
| Yeast Extract | 2.0 | Source of vitamins and growth factors. |
| K₂HPO₄ | 0.5 | Buffering agent and phosphate source. |
| MgSO₄·7H₂O | 0.5 | Source of essential ions. |
| Trace Elements Sol. | 1.0 mL/L | Provides essential micronutrients. |
| Table 1: Production Medium for S. clavuligerus |
Phase 2: Crude Extraction
The goal of this phase is to separate this compound from the aqueous culture medium and cellular biomass. Ethyl acetate is an effective solvent for extracting moderately polar polyketides.[4][5][6]
Protocol 2: Liquid-Liquid Extraction
-
Biomass Separation: Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.
-
Solvent Extraction: Transfer the supernatant to a large separating funnel. Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 10 minutes. Allow the layers to separate.
-
Phase Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times to maximize recovery.
-
Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate to remove residual water. Filter and concentrate the extract to dryness using a rotary evaporator at 40°C. The resulting residue is the crude extract.
Phase 3: Multi-Step Chromatographic Purification
This phase employs a sequence of chromatographic techniques to purify this compound from the complex crude extract. Progress is monitored by TLC, visualizing spots under UV light (254 nm) and/or with a suitable staining reagent.
Protocol 3A: Silica Gel Column Chromatography (Initial Fractionation)
This step separates compounds based on their polarity (adsorption chromatography).[7] this compound, being moderately polar, will elute with a combination of non-polar and polar solvents.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% chloroform and pack it into a glass column (e.g., 50 cm length x 4 cm diameter).
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol, adsorb it onto a small amount of silica gel, and dry it to a powder. Carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. See Table 2 for a representative gradient.
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and analyze them by TLC. Pool fractions containing the target compound.
-
Concentration: Concentrate the pooled, enriched fractions under reduced pressure.
| Step | Chloroform (%) | Methanol (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities. |
| 2 | 98 | 2 | 3 | Elute less polar compounds. |
| 3 | 95 | 5 | 5 | Target Elution Zone for this compound. |
| 4 | 90 | 10 | 3 | Elute more polar impurities. |
| 5 | 80 | 20 | 2 | Column wash. |
| Table 2: Example Elution Gradient for Silica Gel Chromatography |
Protocol 3B: Sephadex LH-20 Chromatography (Size Exclusion & Polishing)
Sephadex LH-20 is a versatile medium that separates molecules based on size in organic solvents.[8][9] Its dual hydrophilic and lipophilic nature makes it ideal for purifying natural products, effectively removing pigments and closely related small molecules.[10][11]
-
Column Preparation: Swell Sephadex LH-20 resin in 100% methanol for at least 3 hours. Pack a column (e.g., 80 cm length x 2.5 cm diameter) with the swollen resin.
-
Sample Loading: Dissolve the concentrated fractions from the silica gel step in a minimal volume of methanol (1-2 mL).
-
Isocratic Elution: Load the sample onto the column and elute with 100% methanol at a slow flow rate (e.g., 0.5 mL/min).
-
Fraction Collection: Collect fractions and analyze by TLC/HPLC to identify those containing this compound. Pool the pure fractions.
Protocol 3C: Preparative Reversed-Phase HPLC (Final Polishing)
The final step uses high-performance liquid chromatography (HPLC) to achieve >95% purity.[12][13] This technique separates molecules based on their hydrophobicity.
-
Sample Preparation: Dissolve the pooled Sephadex LH-20 fractions in the initial mobile phase (e.g., 20% acetonitrile in water). Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 semi-preparative column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 20% B to 70% B over 30 minutes is a good starting point for method development.[14]
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Final Processing: Combine fractions of high purity (as determined by analytical HPLC), and remove the organic solvent via rotary evaporation. Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
Phase 4: Purity and Identity Confirmation
It is imperative to confirm the purity and identity of the final product.
-
Purity Assessment: Use analytical RP-HPLC with the same gradient as the preparative method but on an analytical C18 column (e.g., 5 µm, 150 x 4.6 mm). A single, sharp peak should be observed, and purity can be calculated based on the peak area percentage.
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight. The observed mass should correspond to the chemical formula of this compound, C₃₅H₃₇NO₉ (Molecular Weight: 619.67 g/mol ).[15] For unequivocal structural confirmation, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is required.
References
- Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Advances in Biology & Biotechnology, 1-10.
-
Sharma, P., et al. (2019). Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus. PMC. Available at: [Link]
-
ActinoBase. (2020). Streptomyces clavuligerus. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. ResearchGate. Available at: [Link]
-
PolyPeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group. Available at: [Link]
-
PubMed. (2013). Determination of daptomycin in human plasma by liquid chromatography-tandem mass spectrometry. Clinical application. PubMed. Available at: [Link]
-
PMC. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. PMC. Available at: [Link]
-
Frontiers. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]
-
NCBI Bookshelf. (2024). Daptomycin. StatPearls. Available at: [Link]
-
PMC. (2021). Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing. PMC. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
PMC. (2023). Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. PMC. Available at: [Link]
-
NIH. (2021). Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals. National Institutes of Health. Available at: [Link]
-
Cytiva. (n.d.). Sephadex™ LH-20 resin for organic solvents. Cytiva. Available at: [Link]
- Google Patents. (n.d.). Daptomycin analogues and a method for the preparation of daptomycin or a daptomycin analogue. Google Patents.
-
ResearchGate. (n.d.). Purification of mitomycins produced by Streptomyces caespitosus. ResearchGate. Available at: [Link]
-
Frontiers. (2020). Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
ResearchGate. (n.d.). Daptomycin: A Review of Properties, Clinical Use, Drug Delivery and Resistance. ResearchGate. Available at: [Link]
-
PMC. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. PMC. Available at: [Link]
-
Taylor & Francis Online. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Taylor & Francis Online. Available at: [Link]
-
PubChem. (n.d.). Daptomycin. PubChem. Available at: [Link]
-
ResearchGate. (2015). How to run a Sephadex LH20 column?. ResearchGate. Available at: [Link]
-
PubMed Central. (2018). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. PubMed Central. Available at: [Link]
-
PMC. (2008). Engineered biosynthesis of bacterial aromatic polyketides in Escherichia coli. PMC. Available at: [Link]
-
LCGC International. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification. LCGC International. Available at: [Link]
-
Cytiva. (n.d.). Sephadex LH-20. Cytiva. Available at: [Link]
-
PMC. (2017). Characterization of the Mechanisms of Daptomycin Resistance among Gram-Positive Bacterial Pathogens by Multidimensional Lipidomics. PMC. Available at: [Link]
-
PubMed Central. (2024). Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies. PubMed Central. Available at: [Link]
-
SciELO. (2004). A STUDY ON CLAVULANIC ACID PRODUCTION BY Streptomyces clavuligerus IN BATCH, FED-BATCH AND CONTINUOUS PROCESSES. SciELO. Available at: [Link]
-
ResearchGate. (2009). Biosynthesis of Aromatic Polyketides in Bacteria. ResearchGate. Available at: [Link]
-
Oxford Academic. (2017). Daptomycin. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
PMC. (2002). influence of a downstream enzyme on the catalytic specificity of a minimal aromatic polyketide synthase. PMC. Available at: [Link]
Sources
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. banglajol.info [banglajol.info]
- 5. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. prep-hplc.com [prep-hplc.com]
- 10. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sephadex<SUP>®</SUP> LH-20 Size Exclusion Resin 140-550 mesh | Sigma-Aldrich [sigmaaldrich.com]
- 12. polypeptide.com [polypeptide.com]
- 13. peptide.com [peptide.com]
- 14. Determination of daptomycin in human plasma by liquid chromatography-tandem mass spectrometry. Clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C35H37NO9 | CID 6438697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to the Purification of Saptomycin D from Congener Impurities using Reversed-Phase HPLC
Abstract
The isolation of Saptomycin D, a potent antibiotic with a complex molecular structure, presents a significant purification challenge due to the co-production of structurally similar congeners during fermentation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the high-purity separation of this compound. We delve into the underlying chromatographic principles, offer a detailed, step-by-step protocol, and discuss critical parameters for method optimization. The causality behind experimental choices is explained to empower users to adapt and refine the methodology for their specific needs, ensuring a self-validating and efficient purification workflow.
Introduction: The Purification Challenge
This compound is a member of the pluramycin family of antibiotics, characterized by a complex polycyclic aromatic core glycosidically linked to an amino sugar moiety.[1] Its therapeutic potential is closely tied to its purity. During its production, particularly through fermentation of Streptomyces species, a variety of related impurities, or congeners, are often co-synthesized. These congeners typically differ from this compound by minor structural modifications, such as variations in alkyl side chains, hydroxylation patterns, or stereochemistry.
These subtle structural differences result in closely related physicochemical properties, making their separation a formidable task. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the gold standard for such separations due to its high resolving power and versatility.[2][3] This note will focus on a strategic RP-HPLC approach, leveraging the principles of hydrophobicity and polarity to achieve baseline separation of this compound from its closely eluting congeners. While direct literature on this compound purification is sparse, we will draw upon established methodologies for analogous complex lipopeptides, such as Daptomycin, to construct a robust starting point.[4][5]
Foundational Principles: Why RP-HPLC is Effective
RP-HPLC separates molecules based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., silica particles chemically modified with C18 or C8 alkyl chains), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).
-
Mechanism of Separation: In the context of this compound and its congeners, the separation is driven by the differential partitioning of each molecule between the nonpolar stationary phase and the polar mobile phase. Molecules with greater overall hydrophobicity will interact more strongly with the C18 stationary phase and thus be retained longer on the column, eluting later. Congeners with additional polar functional groups (e.g., hydroxyl groups) or shorter alkyl chains will be less retained and elute earlier.
-
The Role of the Mobile Phase: A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased over time, is typically essential.[5] This allows for the elution of a wide range of compounds with varying hydrophobicities. The initial low organic concentration allows hydrophobic molecules to bind to the column, while the subsequent increase in organic solvent strength systematically desorbs them in order of increasing hydrophobicity.
-
pH Control: this compound contains an amino sugar, making its overall charge pH-dependent.[1] Controlling the pH of the aqueous component of the mobile phase is critical.[6] By operating at a pH where the molecule is ionized, its polarity can be increased, reducing retention. Conversely, suppressing ionization by adjusting the pH can increase hydrophobicity and retention. This provides a powerful tool for manipulating selectivity and improving the separation of closely related congeners.
Experimental Workflow and Logic
The purification process is a systematic workflow designed to move from a crude extract to a highly purified active pharmaceutical ingredient (API). Each step is designed to remove specific types of impurities, culminating in the high-resolution HPLC step.
Figure 2: Key parameters influencing HPLC resolution.
-
Problem: Poor Resolution Between this compound and a Key Impurity.
-
Cause: Insufficient difference in retention times.
-
Solution 1 (Gradient Slope): Decrease the gradient slope (e.g., from 2%/min to 1%/min). This gives the molecules more time to interact with the stationary phase, amplifying small differences in hydrophobicity. [7] * Solution 2 (Organic Modifier): Change the organic modifier from acetonitrile to methanol (or a ternary mixture). Methanol has different solvent properties and can alter the elution order (selectivity), potentially moving the impurity away from the main peak.
-
Solution 3 (pH/Modifier): If using TFA, switch to a phosphate buffer at a specific pH (e.g., pH 3.0 or pH 7.0). This will change the ionization state of the molecule's amino group, which can dramatically alter retention and selectivity relative to congeners where the modification is distant from the charged center. [6]
-
Conclusion
The purification of this compound from its congeners is a challenging but achievable task through the systematic application and optimization of reversed-phase HPLC. By understanding the fundamental principles of the separation and by methodically adjusting key parameters such as gradient slope, mobile phase composition, and pH, researchers can develop a robust and reproducible protocol. The methodology presented here, grounded in established practices for similar complex natural products, provides a validated starting point for obtaining high-purity this compound, a critical prerequisite for further research and development.
References
- European Patent Office. (2001). PROCESS FOR THE PURIFICATION OF DAPTOMYCIN - EP 1586580 A2.
-
Boyes, B., & McCalley, D. V. (2018). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PubMed Central. [Link]
- CN112684043A. (n.d.). Method for detecting daptomycin related substances.
-
Luci, G., et al. (2020). A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry. PubMed. [Link]
-
Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). (n.d.). UTSA Journal of Undergraduate Research and Scholarly Works. [Link]
-
Field, J. K., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Teka, A., et al. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. National Institutes of Health. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Daptomycin on Primesep 100 column. [Link]
-
Al-Rimawi, F., et al. (2021). Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals. MDPI. [Link]
-
He, M., & Du, M. (2024). Daptomycin. StatPearls - NCBI Bookshelf. [Link]
-
Al-Rimawi, F., et al. (2021). Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals. National Institutes of Health. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Purification of lipopeptides by reversed-phase HPLC on a Thermo.... [Link]
-
Mishra, N. N., & Bayer, A. S. (2013). Failures in Clinical Treatment of Staphylococcus aureus Infection with Daptomycin Are Associated with Alterations in Surface Charge, Membrane Phospholipid Asymmetry, and Drug Binding. National Institutes of Health. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
PubChem. (n.d.). Daptomycin. National Institutes of Health. [Link]
-
Hibbert, D. B. (2022). Optimization and Validation in Liquid Chromatography Using Design of Experiments. ResearchGate. [Link]
-
Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018). International Labmate. [Link]
-
Bettencourt, A. F. (2020). Daptomycin: A Review of Properties, Clinical Use, Drug Delivery and Resistance. ResearchGate. [Link]
-
Wikipedia. (n.d.). Daptomycin. [Link]
-
Journal of Chromatographic Science. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. SciSpace. [Link]
Sources
- 1. This compound | C35H37NO9 | CID 6438697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
Application Notes and Protocols: Total Synthesis Strategies for Saptomycin D and Anthrapyranone Aglycones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saptomycin D, a member of the pluramycin family of antibiotics, presents a formidable synthetic challenge due to its complex polycyclic aromatic core, multiple stereocenters, and unique carbohydrate moieties. This document provides a detailed guide to the total synthesis of this compound and its aglycone, drawing upon established strategies for related anthrapyranone natural products. The proposed strategy is a convergent synthesis, inspired by the successful total synthesis of the closely related Saptomycin B. This approach involves the synthesis of three key fragments: the anthrapyranone aglycone, and the two deoxysugar units, L-rhodinose and D-amicetose. This application note will detail the retrosynthetic analysis, key chemical transformations, and provide adaptable protocols for the synthesis of these fragments and their final assembly.
Introduction to this compound and Anthrapyranone Antibiotics
This compound is a potent antitumor antibiotic belonging to the pluramycin class of natural products. These compounds are characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, often adorned with one or more deoxysugar residues attached via C-glycosidic linkages.[1][2] The biological activity of pluramycins is attributed to their ability to intercalate into DNA and inhibit nucleic acid biosynthesis. The sugar moieties play a crucial role in the DNA recognition and binding process.
The complex architecture of this compound, featuring a highly substituted aromatic core and two distinct deoxysugars, L-rhodinose and D-amicetose, makes its total synthesis a significant undertaking. A successful synthetic strategy not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties.
Retrosynthetic Analysis and Overall Synthetic Strategy
A convergent approach is proposed for the total synthesis of this compound, mirroring the elegant strategy employed by Suzuki and coworkers for the synthesis of Saptomycin B.[1][3] This strategy dissects the molecule into three main building blocks: the anthrapyranone aglycone (Fragment A), the L-rhodinose moiety (Fragment B), and the D-amicetose moiety (Fragment C).
Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the convergent strategy, breaking down this compound into its key fragments: the aglycone, L-rhodinose, and D-amicetose.
The forward synthesis will involve the independent, stereoselective synthesis of these three fragments. The anthrapyranone aglycone will be constructed using a strategy centered around a Diels-Alder reaction to form the core hydroanthraquinone skeleton. The deoxysugars will be prepared from readily available chiral precursors. Finally, the fragments will be coupled through sequential C-glycosylation reactions to furnish the complete this compound molecule.
Synthesis of the Anthrapyranone Aglycone (Fragment A)
The synthesis of the anthrapyranone aglycone represents a significant challenge due to the densely functionalized and sterically hindered nature of the tetracyclic core. A plausible approach involves the construction of a hydroanthraquinone intermediate via a Diels-Alder reaction, followed by subsequent functional group manipulations to complete the pyranone ring.
Key Reactions and Mechanistic Insights
-
Diels-Alder Cycloaddition: The cornerstone of the aglycone synthesis is a [4+2] cycloaddition between a suitably substituted naphthoquinone and a reactive diene. This powerful reaction allows for the rapid construction of the tricyclic core with good control over regioselectivity. The choice of dienophile and diene is critical for achieving the desired substitution pattern on the resulting hydroanthraquinone.
-
Aromatization: Following the Diels-Alder reaction, the newly formed six-membered ring is typically aromatized to yield the stable anthraquinone system. This can be achieved under various oxidative conditions.
-
Pyranone Ring Formation: The final pyranone ring can be constructed through several methods, including an aldol condensation followed by cyclization, as demonstrated in the synthesis of Saptomycin B.[3]
Sources
Application Notes and Protocols for In Vivo Meth A Fibrosarcoma Inhibition Assay Using Daptomycin
Author's Note: The topic specified "Saptomycin D." Comprehensive searches indicate this is a likely typographical error for Daptomycin , a well-documented cyclic lipopeptide antibiotic with demonstrated anti-cancer properties. This document is therefore based on the scientific literature for Daptomycin and its application in a cancer research context.
Section 1: Introduction & Scientific Rationale
Abstract This document provides a detailed application note and a set of robust protocols for evaluating the in vivo anti-tumor efficacy of Daptomycin using the murine Meth A (methylcholanthrene-induced) fibrosarcoma model. Daptomycin is a clinically approved antibiotic that has shown potential as an anticancer agent by targeting pathways involved in cell proliferation and angiogenesis. The Meth A fibrosarcoma is a classical, chemically-induced, and transplantable syngeneic tumor model that is well-suited for preclinical efficacy and immuno-oncology studies. The following sections will detail the scientific basis for this assay, provide a comprehensive experimental design framework, and offer step-by-step protocols for cell culture, tumor implantation, drug administration, and data analysis, all grounded in established scientific and ethical guidelines.
The Therapeutic Candidate: Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] Clinically, it is a last-resort antibiotic valued for its potent bactericidal activity against a wide array of Gram-positive bacteria, including resistant strains like MRSA. Its unique structure, consisting of a 13-amino-acid peptide core and a decanoyl fatty acid tail, underpins its biological activity.[2] Beyond its antimicrobial effects, emerging research has highlighted its potential in oncology, making it a candidate for drug repurposing.[2]
Proposed Anticancer Mechanism of Action
While Daptomycin's antibacterial mechanism of disrupting the cell membrane is well-understood, its anticancer effects appear to operate through a distinct pathway.[3] Research indicates that in human cells, Daptomycin does not primarily function by gross membrane disruption. Instead, it has been shown to bind to the human ribosomal protein S19 (RPS19).[4] This interaction is proposed to interfere with core cellular processes, leading to a reduction in cancer cell proliferation and migration. Furthermore, Daptomycin has been observed to suppress the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4] This dual-action mechanism of inhibiting both cell proliferation and the tumor's blood supply makes Daptomycin a compelling agent for in vivo investigation.
Caption: Proposed anticancer mechanism of Daptomycin.
The Tumor Model: Meth A Fibrosarcoma
The Meth A fibrosarcoma is a transplantable tumor line that originated from a chemically-induced sarcoma in a BALB/c mouse.[5][6] As a syngeneic model (derived from and implanted into the same inbred mouse strain), it allows for the study of therapeutic agents in the context of a fully competent immune system. This is particularly relevant as many cancer therapies have direct or indirect effects on the tumor microenvironment. This model is characterized by its reproducibility and established use in preclinical screening protocols for novel cancer therapeutics.[5]
Section 2: Preclinical Assay Design & Ethical Considerations
Principle of the Assay
The in vivo Meth A fibrosarcoma inhibition assay is designed to quantify the anti-tumor activity of Daptomycin. This is achieved by implanting Meth A cells subcutaneously into a cohort of immunocompetent BALB/c mice. Once tumors are established and reach a palpable size, the animals are randomized into treatment and control groups. The treated groups receive Daptomycin at various doses, while the control group receives a vehicle solution. The primary endpoints are measurements of tumor volume and animal body weight over time. The efficacy of Daptomycin is determined by comparing the rate of tumor growth in the treated groups to that of the vehicle control group.
Ethical Conduct and Animal Welfare
All animal experiments must be conducted in strict accordance with national and international ethical guidelines to ensure humane treatment.[7][8] Key principles include:
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[9]
-
The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. The number of animals used should be the minimum required for statistical significance, and procedures should be refined to minimize any potential pain or distress.[8]
-
Humane Endpoints: Clear criteria must be established for ending the experiment for an animal to prevent unnecessary suffering. These endpoints include, but are not limited to:
Experimental Groups and Controls
A well-designed study includes carefully defined experimental groups to ensure the results are interpretable and valid.
| Group Number | Group Name | Treatment | Dosage | N (Animals/Group) | Purpose |
| 1 | Vehicle Control | Vehicle (e.g., Sterile Saline) | N/A | 8-10 | Establishes baseline tumor growth; controls for injection stress and vehicle effects. |
| 2 | Daptomycin Low Dose | Daptomycin | e.g., 3 mg/kg | 8-10 | Evaluates efficacy at a lower, potentially less toxic dose. |
| 3 | Daptomycin High Dose | Daptomycin | e.g., 6 mg/kg | 8-10 | Evaluates efficacy at a higher dose to establish a dose-response relationship. |
| 4 (Optional) | Positive Control | Standard Chemotherapy | Clinically Relevant Dose | 8-10 | Benchmarks the efficacy of Daptomycin against a known anti-tumor agent. |
Section 3: Detailed Experimental Protocols
The following workflow provides a comprehensive overview of the experimental process.
Caption: High-level experimental workflow for the in vivo assay.
Protocol 1: Materials and Reagents
-
Cell Line: Meth A fibrosarcoma cells (ATCC or other verified source)
-
Animals: Female BALB/c mice, 6-8 weeks old
-
Therapeutic Agent: Daptomycin powder for injection (commercial or research grade)
-
Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Formulation: Sterile 0.9% Sodium Chloride (Saline) or Sterile Water for Injection[12]
-
Equipment: Laminar flow hood, CO₂ incubator, centrifuge, hemocytometer, digital calipers, analytical balance, animal housing, appropriate syringes and needles.
Protocol 2: Cell Line Culture and Maintenance
-
Culture Meth A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
On the day of implantation, harvest cells using Trypsin-EDTA and wash twice with sterile, serum-free DMEM or PBS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).
-
Resuspend the cell pellet in sterile PBS or saline at a final concentration of 5 x 10⁶ cells/mL for injection. Keep the cell suspension on ice.
Protocol 3: Daptomycin Formulation
-
Daptomycin is soluble in water and DMSO. For in vivo use, reconstitution in sterile water or saline is preferred.[12]
-
Calculate the total amount of Daptomycin needed for the entire study based on the dose, number of animals, and treatment duration.
-
On each treatment day, prepare a fresh stock solution. For a 6 mg/kg dose in a 20g mouse (requiring 0.12 mg), if the injection volume is 100 µL (0.1 mL), the required concentration is 1.2 mg/mL.
-
Aseptically weigh the Daptomycin powder and reconstitute in the appropriate volume of sterile saline to achieve the desired final concentration.
-
Vortex gently until fully dissolved. Prepare the vehicle control using the same sterile saline.
Protocol 4: In Vivo Tumor Implantation and Monitoring
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Shave a small area on the right flank of each mouse.
-
Inject 100 µL of the Meth A cell suspension (containing 5 x 10⁵ cells) subcutaneously into the shaved flank.
-
Monitor the animals daily for tumor development. Palpable tumors typically form within 5-7 days.
-
Once tumors reach an average volume of approximately 80-120 mm³, randomize the animals into the predefined treatment groups. This ensures a uniform tumor burden across all groups at the start of treatment.
Protocol 5: Daptomycin Administration and Data Collection
-
Begin treatment on Day 0 (the day of randomization).
-
Administer Daptomycin (or vehicle) via the chosen route (e.g., intraperitoneal or intravenous injection) according to the treatment schedule (e.g., once daily for 14 days).
-
Measure tumor dimensions (length and width) with digital calipers and record the body weight of each animal 2-3 times per week.
-
Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .
-
Continuously monitor animals for any signs of toxicity or distress as defined by the humane endpoints.
-
Conclude the study when tumors in the control group reach the predetermined endpoint size, or after the planned treatment duration.
Section 4: Data Analysis and Interpretation
Primary Endpoint Calculation
-
Tumor Growth Inhibition (TGI): This is a key measure of efficacy, calculated at the end of the study. TGI (%) = [1 – (Mean final tumor volume of Treated Group / Mean final tumor volume of Control Group)] x 100%
-
Body Weight Change: Monitor as an indicator of systemic toxicity. Calculate the percentage change from baseline for each animal.
Statistical Analysis
-
Recommended Approach: Use a two-way repeated measures (RM) ANOVA or a mixed-effects model . These methods are superior as they analyze the entire tumor growth curve, accounting for variations over time and between subjects.[13][16]
-
Software: Utilize statistical software such as GraphPad Prism, R, or SAS for these analyses.
-
Significance: A p-value of < 0.05 is typically considered statistically significant.
Data Visualization
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM (Standard Error of the Mean) for each group over time. This provides a clear visual representation of treatment efficacy.
-
Body Weight Curves: Plot the mean percentage of initial body weight ± SEM for each group over time to visualize any treatment-related toxicity.
-
Summary Tables: Use tables to present final TGI values, mean final tumor volumes, and statistical significance (p-values) for easy comparison.
References
- Patsnap Synapse. (2024). What is the mechanism of Daptomycin?
- Cheung, J., & Mediavilla, J. R. (2015). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. PMC.
- Heidary, M., et al. (2017). Daptomycin. Journal of Antimicrobial Chemotherapy, Oxford Academic.
- Al-Tameemi, W., et al. (2021). Daptomycin suppresses tumor migration and angiogenesis via binding to ribosomal protein S19 in humans. ResearchGate.
- German Center for Infection Research. (2020). Mode of action of the reserve antibiotic daptomycin solved.
- Safdar, A., et al. (2004). In Vivo Pharmacodynamic Activity of Daptomycin. PMC - NIH.
- Wang, S., et al. (2019). Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin. PMC - NIH.
- Heitjan, D. F., et al. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. AACR Journals.
- Lauder, S. N., et al. (2021). Using methylcholanthrene-induced fibrosarcomas to study tumor immunology. PubMed.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. PMC.
- Mező, G., et al. (2018). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. PMC - NIH.
- ResearchGate. (n.d.). In vivo tumor growth inhibition assay.
- Netherlands National Committee for the Protection of Animals used for Scientific Purposes. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
- Heitjan, D. F., et al. (1993). Statistical analysis of in vivo tumor growth experiments. PubMed - NIH.
- De la Cruz, C., & Caeiro, J. P. (2018). Daptomycin: a comparison of two intravenous formulations. PMC.
- Hothorn, T. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
- Simeoni, M., et al. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting.
- The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk.
- Taniguchi, K., et al. (2022). Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models. In Vivo.
- Tocris Bioscience. (n.d.). Daptomycin | DNA, RNA and Protein Synthesis.
- ResearchGate. (n.d.). Guidelines for the welfare and use of animals in cancer research.
- Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay.
- Giamarellou, H., et al. (2005). Daptomycin Pharmacokinetics in Adult Oncology Patients with Neutropenic Fever. PMC.
- Heitjan, D. F., et al. (1993). Statistical analysis of in vivo tumor growth experiments. Semantic Scholar.
- Eliyahu, D., et al. (1988). Meth A fibrosarcoma cells express two transforming mutant p53 species. PubMed - NIH.
- Condeelis, J., & Segall, J. E. (2003). In Vivo Assay for Tumor Cell Invasion. PMC - PubMed Central.
- Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. PMC - NIH.
- Rolston, K. V., et al. (2009). Daptomycin use in patients with cancer and neutropenia: data from a retrospective registry.
- Heitjan, D. F., et al. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments.
- Reaction Biology. (n.d.). In Vivo Hollow Fiber Model.
- Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central.
Sources
- 1. Daptomycin Pharmacokinetics in Adult Oncology Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Using methylcholanthrene-induced fibrosarcomas to study tumor immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meth A fibrosarcoma cells express two transforming mutant p53 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models | In Vivo [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. rug.nl [rug.nl]
- 12. Daptomycin: a comparison of two intravenous formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. semanticscholar.org [semanticscholar.org]
High-Precision Determination of Minimum Inhibitory Concentration (MIC) for Gram-Positive Pathogens: A Broth Microdilution Protocol
Abstract
This application note delineates a standardized, high-throughput protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Gram-positive bacteria, including Staphylococcus aureus (MSSA/MRSA), Enterococcus spp., and Streptococcus spp.[1] Unlike rigid template-based guides, this document focuses on the Broth Microdilution (BMD) method—the gold standard for accuracy and scalability in drug discovery and clinical diagnostics. It emphasizes critical variable control (cation adjustment, inoculum density) to ensure data reproducibility compliant with CLSI M07 and EUCAST guidelines.
Introduction: The Gram-Positive Challenge
The resurgence of resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates precise susceptibility testing. In drug development, a shift of one doubling dilution in MIC can determine whether a candidate molecule advances to in vivo trials or is discarded.
Therefore, the MIC assay is not merely a "pass/fail" screen; it is a quantitative measurement of potency. This protocol is designed to eliminate common sources of experimental error, such as the "inoculum effect" or cation-dependent antibiotic failure (e.g., Daptomycin or Aminoglycosides).
Scientific Principle & Critical Parameters
The Broth Microdilution (BMD) Standard
While agar dilution is robust, BMD in 96-well plates allows for the simultaneous testing of multiple replicates and concentration ranges with minimal reagent consumption. The principle relies on exposing a standardized bacterial suspension (
Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Expertise Note: Standard Mueller-Hinton Broth is insufficient for rigorous testing.
-
Mechanism: Divalent cations (
, ) mediate the permeability of the bacterial outer membrane and facilitate the binding of certain drugs (e.g., Daptomycin requires for membrane insertion; Aminoglycosides compete with cations for binding sites). -
Requirement:
Inoculum Density
The target inoculum is
-
Too High (
): Depletes nutrients/drug rapidly, elevating MIC (Inoculum Effect). -
Too Low (
): Statistical probability of "skipping" resistant subpopulations (heteroresistance), lowering MIC artificially.
Experimental Workflow Visualization
The following diagram outlines the critical path for MIC determination, highlighting QC checkpoints.
Figure 1: Step-by-step Broth Microdilution workflow for Gram-positive bacteria with integrated Quality Control checkpoints.
Detailed Protocol
Reagents and Equipment
-
Base Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note for Streptococci: Supplement CAMHB with 2-5% Lysed Horse Blood (LHB).
-
-
Saline: Sterile 0.85% or 0.9% NaCl.
-
Turbidity Standard: 0.5 McFarland Standard (Barium Sulfate or Latex equivalent).[7]
-
Spectrophotometer: Set to 625 nm.
-
Plates: Sterile 96-well microtiter plates (U-bottom or V-bottom).
Inoculum Preparation (Direct Colony Suspension)
Method of choice for Staphylococci and Streptococci to ensure correct phenotype expression (e.g., MRSA).
-
Selection: Pick 3–5 isolated morphologically similar colonies from a fresh (18–24h) non-selective agar plate (e.g., Blood Agar).
-
Suspension: Emulsify colonies in 3–5 mL of sterile saline.
-
Standardization: Vortex and measure turbidity.
Plate Preparation & Inoculation[10]
-
Drug Dilution: Prepare 2x concentration of the antimicrobial agents in CAMHB. Dispense 50 µL into wells.
-
Inoculum Dilution: Dilute the standardized suspension (from 4.2) 1:100 in CAMHB.
-
Calculation: 150 µL suspension + 14.85 mL CAMHB.
-
Concentration: Now approx.[7]
CFU/mL.
-
-
Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of drug.
-
Controls:
Incubation
-
Atmosphere: Ambient air (do not use
for Staph/Enterococcus as it alters pH and affects macrolide/aminoglycoside activity). -
Duration:
Data Analysis & Quality Control
Reading Results
The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.
-
Button Formation: In U-bottom plates, a "button" of cells >2mm indicates growth.
-
Trailing: For bacteriostatic drugs (e.g., Trimethoprim-Sulfamethoxazole), ignore faint haze/trailing growth; read the point of
reduction.[1] -
Skipped Wells: If growth occurs at 8 µg/mL, no growth at 4 µg/mL, and growth at 2 µg/mL, the test is invalid (contamination or technical error).
Quality Control (QC) Strains
Every assay run must include reference strains with known MIC ranges to validate the media and antibiotic potency.
| Organism | ATCC Strain | Purpose |
| S. aureus | 29213 | Primary QC for MIC (weak |
| S. aureus | 25923 | Disk Diffusion QC only (Do not use for MIC).[1] |
| E. faecalis | 29212 | Control for sulfonamides/trimethoprim (thymidine check).[1][4][6] |
| S. pneumoniae | 49619 | Control for fastidious Gram-positives.[1][14] |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| MICs are consistently low | Inoculum too light (< | Verify 0.5 McFarland with spectrophotometer. |
| MICs are consistently high | Inoculum too heavy; "Inoculum Effect".[1] | Ensure 1:100 dilution step is accurate. |
| Growth in Sterility Control | Contaminated media or technique.[1] | Discard media; autoclave; review aseptic technique. |
| Trailing endpoints (haze) | Bacteriostatic drug or high thymidine in media.[1] | Use "80% inhibition" rule; check media QC (use E. faecalis 29212). |
| False R to Daptomycin | Excess Calcium in media.[1] | Measure |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (11th ed.). CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution v 5.0. EUCAST. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008).[1] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[12][15][16] Nature Protocols, 3(2), 163–175.[1] [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. seco.us [seco.us]
- 3. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kemicas.com [kemicas.com]
- 5. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. McFarland standards - Wikipedia [en.wikipedia.org]
- 8. dalynn.com [dalynn.com]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Identification and antimicrobial susceptibility testing of Gram-positive and Gram-negative bacteria from positive blood cultures using the Accelerate Pheno™ system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. testinglab.com [testinglab.com]
- 16. EUCAST: MIC Determination [eucast.org]
Application Notes & Protocols for the Structural Elucidation of Saptomycin D using Advanced NMR Spectroscopy
Introduction: The Challenge of Saptomycin D
This compound is a complex natural product with the molecular formula C35H37NO9.[1] As a member of the bioactive secondary metabolites, its intricate architecture, featuring a polycyclic aromatic core, a highly substituted sugar moiety, and multiple stereocenters, presents a significant challenge for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for piecing together such molecular puzzles without the need for crystallization, which can be a major bottleneck for complex molecules.[2] This guide provides a comprehensive overview of the NMR techniques and a strategic workflow designed to unambiguously determine the constitution and relative stereochemistry of this compound.
Strategic Workflow for Structure Elucidation
The determination of a complex molecular structure like this compound is a stepwise process. Each NMR experiment provides a unique piece of the puzzle, and the data from all experiments are integrated to build the final picture. The overall strategy involves:
-
Establishing the molecular formula and unsaturation.
-
Identifying individual spin systems (molecular fragments) using 1D and 2D homonuclear correlation NMR.
-
Determining the direct one-bond connectivity between protons and carbons.
-
Connecting the molecular fragments into a complete carbon skeleton using long-range correlations.
-
Elucidating the relative stereochemistry through-space correlations.
The following diagram illustrates the logical flow of experiments and data analysis for the structural elucidation of this compound.
Caption: Experimental workflow for this compound structure elucidation.
Part 1: Foundational 1D NMR Experiments
¹H NMR Spectroscopy
-
Application Note: The ¹H NMR spectrum is the starting point for any structural elucidation. It provides crucial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integrations (ratio of protons), and coupling patterns (J-coupling), which reveals the number of neighboring protons. For this compound, this experiment will help identify protons in different regions of the molecule, such as aromatic, olefinic, aliphatic, and those attached to heteroatoms.
-
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound. Filter the solution into a 5 mm NMR tube.
-
Instrument Setup:
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm to cover the expected range of chemical shifts.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative integration, a longer delay (5 x T₁) is required.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier Transform (FT).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the signals.
-
-
¹³C and DEPT NMR Spectroscopy
-
Application Note: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135), it allows for the differentiation of carbon types: methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. This information is fundamental for determining the carbon backbone of this compound.
-
Protocol: ¹³C and DEPT Acquisition
-
Sample Preparation: Use the same sample as for the ¹H NMR.
-
Instrument Setup: Use the same lock and shim settings.
-
Acquisition Parameters (¹³C):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
-
Acquisition Parameters (DEPT-135):
-
Pulse Program: dept135.
-
Parameters: Set NS to 256 or higher. Other parameters are similar to the ¹³C experiment.
-
Interpretation: CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
-
Processing: Similar to ¹H NMR processing, with appropriate window functions for ¹³C spectra (e.g., exponential with 1-2 Hz line broadening).
-
Part 2: 2D NMR for Connectivity Analysis
¹H-¹H COSY (Correlation Spectroscopy)
-
Application Note: The COSY experiment is one of the simplest and most informative 2D NMR techniques.[3][4] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems. This is essential for identifying individual molecular fragments within this compound, such as the side chains of the sugar moiety or the aliphatic portions of the molecule.
-
Protocol: COSY Acquisition
-
Instrument Setup: Use the same sample, lock, and shim.
-
Acquisition Parameters:
-
Pulse Program: cosygpppqf (or similar gradient-selected, phase-cycled sequence).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Symmetrize the spectrum if necessary.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Application Note: The HSQC experiment correlates proton and carbon signals that are directly attached through a single bond.[5][6] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.[7] This is a highly sensitive experiment that allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.[5][6] An edited HSQC can also provide the same information as a DEPT-135 experiment, distinguishing CH/CH₃ from CH₂ groups by the phase of the cross-peak.[5]
-
Protocol: HSQC Acquisition
-
Instrument Setup: Use the same sample, lock, and shim.[8]
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.4 (or similar sensitivity-enhanced, edited sequence).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Cover the range of protonated carbons (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a sine-squared window function in F2 and a sine window function in F1.
-
Perform a 2D Fourier Transform.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Application Note: The HMBC experiment is arguably the most critical for assembling the complete carbon skeleton of a complex molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[5][9] Unlike HSQC, HMBC detects long-range couplings, which allows for the connection of the individual spin systems identified by COSY.[9] Crucially, it also allows for the assignment of non-protonated (quaternary) carbons by observing correlations from nearby protons.
-
Protocol: HMBC Acquisition
-
Instrument Setup: Use the same sample, lock, and shim.
-
Acquisition Parameters:
-
Pulse Program: hmbcetgpl3nd (or similar gradient-selected sequence).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Cover the full range of carbons, including carbonyls and quaternary carbons (e.g., 0-220 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range Coupling Constant (ⁿJCH): Optimized for an average value of 8 Hz.[8]
-
-
Processing:
-
Apply a sine-squared window function in F2 and a sine window function in F1.
-
Perform a 2D Fourier Transform.
-
-
Part 3: Stereochemical Elucidation
NOESY/ROESY Spectroscopy
-
Application Note: While COSY, HSQC, and HMBC experiments establish the covalent bonding network, they do not provide information about the three-dimensional arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine relative stereochemistry.[10] These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[11] A cross-peak between two protons in a NOESY/ROESY spectrum indicates their spatial proximity, which is invaluable for assigning stereocenters. For medium-sized molecules like this compound, ROESY is often preferred as it avoids the issue of zero or weak NOEs that can occur at certain molecular tumbling rates.[12]
-
Protocol: ROESY Acquisition
-
Instrument Setup: Use the same sample, lock, and shim.
-
Acquisition Parameters:
-
Pulse Program: roesygpphzs (or a suitable alternative).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time: This is a critical parameter that needs to be optimized. A range of mixing times (e.g., 200-500 ms) should be tested.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
-
Data Integration and Structure Assembly
The final step is the logical integration of all acquired data. The process follows a deductive reasoning path to build the final structure of this compound.
Caption: Logic diagram for integrating NMR data to determine the final structure.
Data Presentation
All NMR data should be systematically tabulated to support the final structure assignment. An example format is provided below.
| C No. | δC (ppm), Type | δH (ppm), mult. (J in Hz) | COSY Correlations (¹H) | HMBC Correlations (¹H) |
| 1 | 165.4, C | - | - | H-2, H-5 |
| 2 | 120.1, CH | 6.85, d (8.5) | H-3 | H-4, H-10 |
| 3 | 135.2, CH | 7.21, d (8.5) | H-2 | H-1, H-5 |
| ... | ... | ... | ... | ... |
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and comprehensive toolkit for the de novo structure elucidation of complex natural products like this compound. By systematically applying the protocols outlined in this guide—from basic ¹H and ¹³C experiments to advanced correlation techniques like COSY, HSQC, HMBC, and NOESY/ROESY—researchers can confidently piece together the molecular connectivity and stereochemistry. This methodical approach, grounded in the fundamental principles of NMR, ensures the scientific integrity and accuracy of the final proposed structure, paving the way for further research into the biological activity and potential therapeutic applications of this compound.
References
-
2 ResearchGate.
-
8 University of Missouri-St. Louis.
-
5 Columbia University.
-
9 CEITEC.
-
PubChem.
-
ACD/Labs.
-
ResearchGate.
-
Columbia University.
-
StatPearls - NCBI Bookshelf.
-
PubMed.
-
Wikipedia.
-
Chemistry LibreTexts.
-
Oxford Instruments.
-
ResearchGate.
-
Advances in Polymer Science.
-
Nanalysis.
-
PMC - NIH.
-
ResearchGate.
-
Chemistry LibreTexts.
-
Chemistry LibreTexts.
-
University of Nebraska-Lincoln.
-
ResearchGate.
-
PMC - NIH.
-
UCSD SSPPS NMR Facility.
-
Chemistry LibreTexts.
-
RCSB PDB.
-
The University of Chicago.
-
University of Wisconsin-Madison.
-
Infona.
-
YouTube.
-
Sigma-Aldrich.
-
MDPI.
-
Dr. B. B. Hegde First Grade College, Kundapura.
-
CEITEC.
-
PMC - NIH.
-
PubMed.
-
AG Scientific.
-
Wiley.
Sources
- 1. This compound | C35H37NO9 | CID 6438697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. acdlabs.com [acdlabs.com]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
Troubleshooting & Optimization
Optimizing fermentation conditions for high-yield Saptomycin D production
The following technical guide details the optimization of Saptomycin D , a potent antitumor antibiotic from the pluramycin family produced by Streptomyces sp. HP530.[1][2][3][4][5]
Note on Nomenclature: This guide specifically addresses This compound (a hexacyclic anthrapyranone antibiotic). Do not confuse this with Daptomycin (a cyclic lipopeptide). The fermentation and purification strategies for these two molecules are fundamentally different.
Core Process Overview
This compound is a Type II polyketide synthase (PKS) product. Its biosynthesis involves the assembly of a tetracyclic anthrapyranone core followed by complex C-glycosylation steps involving specialized amino sugars (angolosamine and N,N-dimethylvancosamine).[6] High-yield production requires balancing the polyketide assembly (acetate/malonate supply) with glycosyltransferase activity (nucleotide sugar availability).
Fermentation Workflow Visualization
The following diagram outlines the critical control points (CCPs) in the this compound production train.
Figure 1: Critical path for this compound fermentation. Note the strict requirement for maintaining Dissolved Oxygen (DO) above 30% to support the oxidative tailoring enzymes.
Troubleshooting & Optimization (Q&A)
Phase 1: Inoculum & Growth Kinetics
Q: My seed culture grows well, but the production stage shows a long lag phase. What is wrong? A: This is likely an issue of physiological state mismatch .
-
The Cause: If the seed culture is transferred in the late stationary phase, the mycelia may have already thickened or sporulated, delaying metabolic restart.
-
The Fix: Transfer the seed inoculum when it is in the mid-exponential phase (typically 24–36 hours for Streptomyces sp. HP530). The mycelia should appear as uniform, dispersed fragments under a microscope, not dense pellets.
-
Validation: Perform a packed cell volume (PCV) test. Optimal transfer is usually at 10–15% PCV.
Q: The broth viscosity increases rapidly after 48 hours, and DO drops to 0%. How do I manage this?
A: Saptomycin producers are filamentous. High viscosity limits oxygen mass transfer (
-
Protocol:
-
Agitation: Increase tip speed. Streptomyces are moderately shear-sensitive, but oxygen starvation is more detrimental than shear. Aim for a tip speed of 1.5–2.0 m/s.
-
Morphology Control: Add micro-particles (e.g., aluminum oxide or specific polymers) or adjust the calcium concentration in the media to encourage micro-pellet formation rather than thick mats.
-
Back-pressure: If your bioreactor allows, increase head-space pressure to 0.5–0.8 bar to increase oxygen solubility without increasing shear.
-
Phase 2: Media & Nutrient Optimization
Q: I am using high glucose concentrations, but this compound yields are negligible. Why? A: You are likely triggering Carbon Catabolite Repression (CCR) .
-
Mechanism: Rapidly metabolized carbon sources like glucose inhibit the expression of secondary metabolite gene clusters (Type II PKS).
-
Optimization:
-
Switch Carbon Source: Use slowly metabolized sources like soluble starch , maltodextrin , or glycerol as the primary carbon source.
-
Fed-Batch Strategy: If using glucose, maintain the residual concentration below 0.5 g/L using a feed-back loop based on DO spikes (DO-stat feeding).
-
Q: What precursors should I add to boost the specific yield? A: this compound biosynthesis requires specific building blocks for its polyketide core and sugar moieties.
-
Core Assembly: The anthrapyranone skeleton is derived from Acetyl-CoA and Malonyl-CoA. Ensure sufficient phosphate limitation (as high phosphate inhibits PKS) and adequate nitrogen.
-
Tailoring: The methyl groups on the sugar moieties (vancosamine) require S-adenosylmethionine (SAM) .
-
Supplementation: Testing the addition of L-Methionine (0.5–1.0 g/L) at the onset of the production phase (approx. 48h) can enhance methylation efficiency.
-
Phase 3: Biosynthetic Pathway & Logic
Understanding the pathway helps diagnose "dead-end" products.
Figure 2: Simplified biosynthetic pathway. Note that glucose repression blocks the initial PKS step, while oxygen limitation often stalls the post-PKS tailoring steps.
Quantitative Reference Data
Use these baseline parameters to benchmark your fermentation performance.
| Parameter | Optimal Range | Critical Limit | Mechanism of Action |
| Temperature | 27°C – 28°C | > 30°C | High temp destabilizes PKS enzymes and alters regulation. |
| pH | 6.8 – 7.2 | < 6.0 | Acidic pH degrades the epoxide/glycosidic bonds in Saptomycins. |
| Dissolved Oxygen | 30% – 50% | < 10% | Oxygen is a substrate for ring oxidation; low DO halts synthesis. |
| Agitation | 200 – 400 rpm | > 500 rpm | High shear damages mycelia; low shear causes oxygen limitation. |
| Harvest Time | 96 – 120 hours | > 144 hours | Product degradation (deacetylation) occurs in late stationary phase. |
Downstream Processing (FAQ)
Q: I see a red/orange pigment in the broth, but HPLC shows low this compound. What is it? A: The Streptomyces sp. HP530 strain produces multiple congeners (Saptomycin A, B, C, F, etc.).[2][3][4][5]
-
Diagnosis: this compound is distinguished by its specific glycosylation pattern.
-
Troubleshooting: If you see high levels of "shunt" products (e.g., unglycosylated aglycones), it indicates a failure in the glycosylation pathway. Check for magnesium levels (Mg2+ is a cofactor for glycosyltransferases) and ensure sufficient phosphate is present (but not in excess).
Q: How do I extract this compound efficiently? A: Saptomycins are lipophilic but contain basic amino sugars.
-
Protocol:
-
Adjust broth pH to 7.5–8.0 (slightly basic) to suppress the ionization of the amino sugars, making the molecule more solvent-soluble.
-
Extract with Ethyl Acetate or Chloroform .
-
Avoid acidic conditions during extraction, as this can hydrolyze the sugar moieties (acid lability is common in pluramycins).
-
References
-
Abe, N., et al. (1993). "Novel antitumor antibiotics, saptomycins.[2][4] I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities."[2][4] The Journal of Antibiotics.
-
Abe, N., et al. (1993). "Novel antitumor antibiotics, saptomycins. II. Isolation, physico-chemical properties and structure elucidation." The Journal of Antibiotics.
-
Hansen, M. R., & Hurley, L. H. (1996). "Pluramycins: Old Drugs Having Modern Structural Features." Accounts of Chemical Research. (Context on Pluramycin family structure/activity).
-
Bililign, T., et al. (2004). "The hedamycin locus implicates a novel aromatic PKS priming unit..." Chemistry & Biology. (Genetic basis of pluramycin biosynthesis).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HP-530 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Improving the Aqueous Solubility of Anthrapyranone Antibiotics
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of anthrapyranone antibiotics. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this promising class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility hurdles in your research.
Understanding the Challenge: Why is Solubility a Hurdle for Anthrapyranone Antibiotics?
Anthrapyranone antibiotics, a class of polyketide natural products, often exhibit poor water solubility due to their complex, largely hydrophobic chemical structures. This inherent low aqueous solubility can significantly impede their development as therapeutic agents, leading to challenges in:
-
In vitro assays: Achieving accurate and reproducible results in bioassays requires the compound to be fully dissolved in the aqueous buffer. Precipitation can lead to erroneous activity readings.
-
Formulation development: Creating stable and effective parenteral or oral formulations is difficult for hydrophobic compounds.[1][2]
-
Bioavailability: Poor solubility often translates to low absorption and bioavailability, limiting the therapeutic potential of the drug.[3][4]
This guide provides a systematic approach to troubleshoot and improve the solubility of your anthrapyranone antibiotic in aqueous buffers.
Troubleshooting Strategies: A Step-by-Step Guide
When encountering solubility issues, it's recommended to follow a tiered approach, starting with simpler formulation adjustments and progressing to more complex modifications if necessary.
Tier 1: Formulation-Based Approaches
These methods involve the addition of excipients to the aqueous buffer to enhance the solubility of the parent compound without chemically altering it.
2.1. pH Modification
The Principle: Many anthrapyranone structures contain ionizable functional groups. Adjusting the pH of the buffer can shift the equilibrium towards the more soluble ionized form of the molecule.[5][6][7] Weakly acidic drugs are more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[5][8]
Troubleshooting Question: My anthrapyranone antibiotic is precipitating in my standard phosphate-buffered saline (PBS) at pH 7.4. What should I do?
Answer:
-
Determine the pKa of your compound: This can be done experimentally or through in silico prediction tools. Understanding the acidic or basic nature of your molecule is crucial for selecting the appropriate pH range.
-
Systematically vary the buffer pH: Prepare a series of buffers with varying pH values (e.g., from pH 3 to 10) and assess the solubility of your compound in each.
-
Consider the stability of your compound: Be aware that extremes in pH can potentially degrade your antibiotic. A stability study at different pH values is recommended.
Experimental Protocol: pH-Dependent Solubility Study
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Add an excess amount of your anthrapyranone antibiotic to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved antibiotic using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH for solubilization.
Data Presentation: Example of pH Effect on Solubility
| Buffer pH | Solubility of Anthrapyranone X (µg/mL) |
| 3.0 | 150.2 |
| 5.0 | 45.8 |
| 7.4 | 5.1 |
| 9.0 | 88.6 |
2.2. Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[9] Common pharmaceutical co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]
Troubleshooting Question: Adjusting the pH didn't sufficiently improve the solubility of my compound. Can I use a co-solvent?
Answer:
Yes, co-solvents are a highly effective and common technique for solubilizing poorly soluble drugs.[12] However, there are important considerations:
-
Toxicity: The concentration of the co-solvent must be kept within non-toxic limits, especially for in vivo studies.
-
Precipitation upon dilution: A common issue is that the drug may precipitate out when the co-solvent-containing solution is diluted into a larger volume of aqueous medium.[12]
-
Compatibility with assays: Ensure the chosen co-solvent does not interfere with your downstream biological assays.
Experimental Protocol: Co-solvent Solubility Screen
-
Select a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare a series of stock solutions of your anthrapyranone in each co-solvent at a high concentration.
-
Create a matrix of aqueous buffer and co-solvent mixtures (e.g., 1%, 5%, 10%, 20% v/v co-solvent in buffer).
-
Add a small, fixed volume of the antibiotic stock solution to each buffer/co-solvent mixture.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).
-
Quantify the solubility in the most promising co-solvent systems using an appropriate analytical method.
Diagram: Co-solvency Mechanism
Caption: Mechanism of co-solvency for drug solubilization.
2.3. Surfactants
The Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13] The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[13][14][15]
Troubleshooting Question: My compound precipitates even with co-solvents. Would a surfactant be a better option?
Answer:
Surfactants can be very effective, particularly for highly lipophilic compounds.[14] Key considerations include:
-
Choice of surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Pluronics are generally preferred due to their lower toxicity profile.[13]
-
Concentration: The surfactant concentration should be above its CMC to ensure micelle formation.
-
Potential for biological effects: Some surfactants can have their own biological activities or interfere with cell membranes, so it's crucial to run appropriate vehicle controls in your experiments.
Diagram: Surfactant Micelle Encapsulation
Sources
- 1. Biocompatible formulation of a hydrophobic antimicrobial peptide L30 through nanotechnology principles and its potential role in mouse pneumonia model infected with Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. scielo.br [scielo.br]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Navigating the Separation of Saptomycin D and E: A Technical Support Guide for Chromatographers
For researchers in drug development and natural product chemistry, the purification of structurally similar compounds presents a significant analytical challenge. This guide provides a comprehensive technical support framework for resolving Saptomycin D from its close analog, Saptomycin E, using reverse-phase chromatography. Here, we delve into the nuances of method development, troubleshooting common issues, and provide detailed protocols to empower scientists to achieve baseline separation of these complex molecules.
Understanding the Challenge: The Subtle Difference Between this compound and E
This compound and Saptomycin E are antitumor antibiotics that belong to the pluramycin family.[1] Their structural similarity is the primary hurdle in their chromatographic separation. The key to resolving these two compounds lies in understanding their subtle structural distinction.
Based on their molecular formulas, this compound (C₃₅H₃₇NO₉) and Saptomycin E (C₃₃H₃₅NO₉), and insights from relevant literature suggesting a deacetylation relationship, the primary difference lies in an acetyl group present on the N,N-dimethylvancosamine sugar moiety of this compound, which is absent in Saptomycin E. This seemingly minor difference in their chemical structures leads to a slight but critical variance in their hydrophobicity, the very property exploited in reverse-phase chromatography. This compound, with the additional acetyl group, is inherently more hydrophobic than Saptomycin E.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Relative Hydrophobicity |
| This compound | C₃₅H₃₇NO₉ | 615.7 | Acetylated N,N-dimethylvancosamine | More Hydrophobic |
| Saptomycin E | C₃₃H₃₅NO₉ | 589.6 | Deacetylated N,N-dimethylvancosamine | Less Hydrophobic |
This difference in hydrophobicity dictates that this compound will have a stronger interaction with the non-polar stationary phase in a reverse-phase column, resulting in a longer retention time compared to the more polar Saptomycin E.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound and E peaks co-eluting or showing poor resolution?
A1: Co-elution or poor resolution is the most common issue when separating these two closely related compounds. The primary reasons include:
-
Insufficiently Optimized Mobile Phase: The organic solvent concentration may be too high, causing both compounds to elute too quickly without adequate interaction with the stationary phase.
-
Inappropriate Column Chemistry: Not all C18 columns are created equal. Differences in end-capping, silica purity, and pore size can significantly impact selectivity for structurally similar analytes.
-
Suboptimal Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase.
-
Inadequate pH of the Mobile Phase: The ionization state of the molecules can influence their retention. While Saptomycins are largely neutral, pH can affect the silanol groups on the silica support, potentially leading to secondary interactions and peak tailing.
Q2: Should I use an isocratic or gradient elution for this separation?
A2: A gradient elution is highly recommended. Given the small difference in hydrophobicity, an isocratic method might not provide sufficient resolution unless the mobile phase composition is meticulously optimized, which can be time-consuming. A shallow gradient allows for the subtle differences in hydrophobicity to be exploited, providing better separation of the two peaks.
Q3: What is the expected elution order of this compound and E in reverse-phase chromatography?
A3: In a typical reverse-phase setup, the less hydrophobic compound will elute first. Therefore, you should expect to see Saptomycin E eluting before this compound .
Troubleshooting Guide: From Tailing Peaks to Baseline Separation
This section provides a structured approach to troubleshooting and optimizing the separation of this compound and E.
Initial Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust separation method.
Caption: A logical workflow for reverse-phase HPLC method development.
Troubleshooting Specific Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | - Gradient is too steep. - Inappropriate organic modifier. - Column has low efficiency. | - Decrease the gradient slope around the elution point of the two compounds. For example, if they elute at 40-50% acetonitrile, try a gradient segment of 35-55% over a longer period. - Switch the organic modifier. Acetonitrile and methanol offer different selectivities. If acetonitrile fails to provide resolution, try a methanol/water gradient. - Use a column with smaller particles (e.g., 3 µm or sub-2 µm) for higher efficiency. |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase. - Column overload. | - Lower the pH of the mobile phase by using a buffer (e.g., 20 mM potassium phosphate at pH 2.5-3.5). This will suppress the ionization of silanol groups. - Reduce the sample concentration injected onto the column. |
| Inconsistent Retention Times | - Poor column equilibration. - Fluctuations in mobile phase composition. - Temperature variations. | - Ensure adequate column equilibration before each injection, especially when using a gradient. A good rule of thumb is to equilibrate with the initial mobile phase for at least 10 column volumes. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature. |
| Broad Peaks | - Extra-column volume. - Column degradation. | - Minimize the length and diameter of tubing between the injector, column, and detector. - Use a column with a proven lifetime and replace it when performance degrades. |
Detailed Experimental Protocols
Protocol 1: Initial Method Scouting
This protocol is designed to quickly assess the separation of this compound and E and provide a starting point for optimization.
1. Sample Preparation:
- Dissolve the this compound and E mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
- HPLC System: A standard HPLC or UHPLC system with a gradient pump and a UV detector.
- Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
- Gradient Program:
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B (linear gradient)
- 35-40 min: 95% B (hold)
- 40-41 min: 95% to 5% B (linear gradient)
- 41-50 min: 5% B (equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 260 nm (or determined by UV scan of the standards)
- Injection Volume: 10 µL
4. Data Analysis:
- Identify the peaks corresponding to Saptomycin E and this compound based on their expected elution order (E before D).
- Calculate the resolution (Rs) between the two peaks. An Rs value of ≥ 1.5 indicates baseline separation.
Protocol 2: Method Optimization for Improved Resolution
This protocol focuses on fine-tuning the separation based on the results from the initial scouting run.
1. Gradient Optimization:
- Based on the retention times from the scouting run, design a shallower gradient around the elution percentage of the two compounds.
- Example Optimized Gradient:
- 0-5 min: 30% B
- 5-25 min: 30% to 50% B (linear gradient)
- 25-30 min: 50% B (hold)
- 30-31 min: 50% to 95% B (linear gradient)
- 31-35 min: 95% B (wash)
- 35-36 min: 95% to 30% B (linear gradient)
- 36-45 min: 30% B (equilibration)
2. Mobile Phase Modifier Evaluation:
- If resolution is still not optimal, replace acetonitrile with methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol).
- Due to methanol's lower elution strength, the gradient percentages may need to be adjusted to achieve similar retention times.
3. Temperature Optimization:
- Vary the column temperature between 25 °C and 40 °C in 5 °C increments to observe the effect on selectivity and resolution.
4. pH Adjustment (if peak tailing is observed):
- Prepare a buffered mobile phase.
- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Re-run the optimized gradient with the buffered mobile phase.
Logical Relationship Diagram
This diagram illustrates the key parameters influencing the separation of this compound and E.
Caption: Interplay of key parameters in the HPLC separation.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize their reverse-phase chromatography methods to achieve the challenging but critical separation of this compound and E.
References
-
Abe, N., Enoki, N., Nakakita, Y., Uchida, H., Nakamura, T., & Munekata, M. (1993). Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities. The Journal of Antibiotics, 46(10), 1530-1535. [Link]
Sources
Stability of Saptomycin D under physiological pH and temperature
Introduction for the Researcher
Welcome to the technical support guide for Saptomycin D. As researchers and drug development professionals, understanding the stability of a compound under physiologically relevant conditions is paramount for generating reproducible and reliable data. This guide is designed to provide you with in-depth insights and practical troubleshooting advice for working with this compound, focusing specifically on its stability at physiological pH (≈7.4) and temperature (37°C).
While published stability data specifically for this compound is limited, we can infer its likely behavior from extensive studies on Daptomycin, a closely related and structurally similar cyclic lipopeptide antibiotic. Both molecules share a core macrocyclic structure containing a critical ester linkage. The hydrolysis of this ester bond is a primary degradation pathway for Daptomycin and represents the most probable route of degradation for this compound in aqueous environments.[1][2] This guide synthesizes this knowledge with fundamental principles of macrocycle chemistry to provide a robust framework for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in typical experimental settings.
Q1: What is the primary stability concern when working with this compound in aqueous solutions like cell culture media or buffers?
A: The main concern is the hydrolytic cleavage of the macrocyclic ester bond. This type of reaction, known as saponification under basic conditions, is a well-documented degradation pathway for macrocyclic lactones and has been identified as the primary degradation route for the analogous compound, Daptomycin, in aqueous solutions.[1][2][3] At a physiological pH of 7.4 and a temperature of 37°C, this reaction is expected to proceed over time, leading to the linearization of the macrocycle and a probable loss of biological activity.
Q2: How should I prepare and store this compound solutions to maximize stability?
A: To mitigate hydrolytic degradation, follow these best practices:
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh working solutions in your final aqueous buffer or cell culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. If temporary storage is unavoidable, keep the solution at 2-8°C. For reference, reconstituted Daptomycin solutions are generally considered stable for up to 12 hours at room temperature or 48 hours when refrigerated.[4][5]
Q3: What is the expected half-life of this compound under physiological conditions?
A: While a specific half-life for this compound has not been published, the in vivo half-life of Daptomycin in healthy adults is approximately 8 to 9 hours.[6][7] This value is influenced by metabolism and excretion but suggests that the molecule is susceptible to degradation and clearance. For in vitro experiments, it is crucial to assume that degradation is occurring and to design experiments accordingly (e.g., refreshing the compound in long-term cell culture).
Q4: Will the degradation products of this compound interfere with my assay?
A: It is highly probable. The primary degradation product will be a linearized form of the molecule, which will have a different polarity, conformation, and likely, a different biological activity profile. Studies on Daptomycin have shown that its degradation products lack bactericidal activity.[8] These products can appear as new peaks in analytical analyses (e.g., HPLC, LC-MS) and could potentially have off-target effects or interfere with detection methods in your assay.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. This technique allows you to quantify the amount of intact this compound and simultaneously monitor the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for identifying the mass of the parent compound and its degradation products, confirming the hydrolytic cleavage pathway.[1][9]
Part 2: Troubleshooting Guide for Experimental Issues
Encountering unexpected results can be frustrating. This troubleshooting table is designed to help you diagnose and resolve common issues related to this compound instability.
| Problem Encountered | Probable Cause(s) Related to Instability | Recommended Solution & Rationale |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | 1. Degradation in Aqueous Media: The compound is likely degrading in the incubator over the course of the experiment due to hydrolysis at 37°C and pH 7.4. 2. Improper Stock Solution Storage: Frequent freeze-thaw cycles or moisture contamination in the DMSO stock could have initiated degradation. | Solution: 1. Prepare fresh working solutions for each experiment from a frozen, anhydrous stock. 2. For long-term assays (>12-24 hours), consider replenishing the media with freshly diluted this compound at set intervals. 3. Aliquot your primary stock solution to minimize freeze-thaw cycles. Ensure the DMSO used is anhydrous. |
| New, unexpected peaks appear in HPLC or LC-MS analysis over time. | Hydrolytic Cleavage: The new peaks are almost certainly degradation products resulting from the hydrolysis of the macrocyclic ester. The primary degradation product will have a mass equal to this compound + 18 Da (the mass of water). | Solution: 1. Confirm the mass of the new peak using LC-MS to verify it corresponds to the hydrolyzed product. 2. Use this observation to establish a stability timeline for this compound in your specific buffer or media. This is now a "stability-indicating method". 3. Reduce incubation times or lower the temperature of your in vitro binding or enzyme assays if the experimental design allows. |
| Precipitation of the compound in aqueous buffer or media. | Poor Solubility: While not a direct measure of chemical instability, poor solubility can lead to an inaccurate effective concentration. This can be exacerbated if the compound degrades into less soluble byproducts. | Solution: 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) but sufficient to maintain solubility. 2. Evaluate the solubility of this compound in a range of buffers. The presence of proteins like BSA or serum in media can sometimes help maintain solubility. 3. Before use, visually inspect solutions for any precipitate after dilution. |
Part 3: Protocols & Workflows
Protocol 1: Preliminary Stability Assessment of this compound in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your specific aqueous solution under experimental conditions.
Objective: To quantify the degradation of this compound over time at physiological temperature and pH.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Incubator set to 37°C
-
HPLC or LC-MS system
-
Autosampler vials
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO. Mix thoroughly to ensure complete dissolution.
-
Prepare Test Solution: Dilute the this compound stock solution into your pre-warmed (37°C) experimental buffer to a final concentration typical for your experiments (e.g., 10 µM).
-
Initial Time Point (T=0): Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial. This is your T=0 sample. Analyze it immediately via HPLC or LC-MS, or store it at -80°C if analysis must be done later.
-
Incubation: Place the remaining test solution in an incubator at 37°C.
-
Time-Course Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots of the test solution and transfer them to autosampler vials.
-
Sample Analysis:
-
Analyze all samples using a validated HPLC method. A C18 column is typically effective.
-
The mobile phase can be optimized but often consists of a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.[10]
-
Monitor the peak area of the intact this compound peak at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time. This will provide a degradation profile under your specific conditions.
-
Workflow Visualization
Below is a diagram illustrating the experimental workflow for assessing this compound stability.
Caption: Experimental workflow for this compound stability assessment.
Part 4: Mechanistic Insights
Understanding the likely degradation pathway is key to interpreting your results.
Probable Degradation Pathway of this compound
The most probable degradation pathway for this compound under physiological conditions is the base-catalyzed hydrolysis of the ester bond within its macrocyclic core. This reaction opens the ring to form a linear peptide, which is unlikely to retain the parent molecule's biological activity.
Caption: Probable hydrolytic degradation pathway of this compound.
References
-
Dilution Daptomycin -cubicin ® - GlobalRPH. (2017). GlobalRPH. [Link]
-
Daptomycin - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]
-
Sánchez-Rubio Ferrández, J., et al. (2018). Stability of daptomycin reconstituted vials and infusion solutions. European Journal of Hospital Pharmacy, 25(2), 107-110. [Link]
-
Daptomycin | C72H101N17O26 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
He, W., & Tankersley, M. A. (2018). Daptomycin: a comparison of two intravenous formulations. Therapeutics and Clinical Risk Management, 14, 1155–1162. [Link]
-
Kuo, M. S., & Lee, M. (2001). The kinetics of the alkaline degradation of daptomycin. Journal of Pharmaceutical Sciences, 90(6), 713-720. [Link]
-
Sánchez-Rubio Ferrández, J., et al. (2018). Stability of daptomycin reconstituted vials and infusion solutions. PubMed. [Link]
-
Bookstaver, B., et al. (2019). Compatibility and Stability of Daptomycin Lock Solutions in Combination with Gentamicin, Azithromycin, Heparin and Trisodium Citrate. Preprints.org. [Link]
-
Akmeşe, Z. B., & Beksan, E. (2019). The development of forced degradation studies for the determination of daptomycin in urine at various conditions by using RP-LC. Journal of Research in Pharmacy, 23(2), 170-176. [Link]
-
Sánchez-Rubio Ferrández, J., et al. (2018). (PDF) Stability of daptomycin reconstituted vials and infusion solutions. ResearchGate. [Link]
-
Kuo, M. S., & Lee, M. (2001). The kinetics of the alkaline degradation of daptomycin. ResearchGate. [Link]
-
Kim, Y., et al. (2021). Total Syntheses of Pladienolide-Derived Spliceosome Modulators. Molecules, 26(19), 5985. [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Kim, Y., et al. (2021). (PDF) Total Syntheses of Pladienolide-Derived Spliceosome Modulators. ResearchGate. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Christ, A. P., et al. (2014). A fully validated microbiological assay for daptomycin injection and comparison to HPLC method. Brazilian Journal of Pharmaceutical Sciences, 50(4), 823-831. [Link]
Sources
- 1. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. globalrph.com [globalrph.com]
- 5. Stability of daptomycin reconstituted vials and infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Stability of daptomycin reconstituted vials and infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Antitumor Efficacy of Daptomycin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor properties of the cyclic lipopeptide antibiotic, Daptomycin, and the well-established anthracycline chemotherapeutic, Doxorubicin. While Doxorubicin is a frontline cancer treatment, emerging research has highlighted the potential anticancer activities of Daptomycin, making a comparative analysis valuable for the research community. This document will delve into their mechanisms of action, present available preclinical efficacy data, and provide detailed experimental protocols for evaluating their antitumor effects.
It is important to note that the initial query for "Saptomycin D" did not yield any relevant scientific literature regarding an antitumor agent. It is highly probable that this was a typographical error for "Daptomycin," the subject of this comparative guide.
Introduction: Two Distinct Molecules, a Shared Therapeutic Arena
Doxorubicin , a cornerstone of cancer chemotherapy for decades, is renowned for its broad-spectrum efficacy against a wide range of hematological and solid tumors. Its potent cytotoxic effects, however, are accompanied by significant side effects, most notably cardiotoxicity, which can limit its clinical utility.
Daptomycin , clinically approved as a potent antibiotic against Gram-positive bacteria, has more recently been identified as possessing intriguing anticancer properties.[1] Its distinct mechanism of action and potential for repurposing as an anticancer agent have garnered significant interest in the scientific community. This guide will explore the current understanding of Daptomycin's antitumor potential in comparison to the established efficacy of Doxorubicin.
Mechanisms of Antitumor Action: A Tale of Two Pathways
The antitumor effects of Doxorubicin and Daptomycin are rooted in fundamentally different molecular interactions.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin exerts its cytotoxic effects through several well-documented mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, obstructing DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress, damaging cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: The cellular damage instigated by Doxorubicin triggers programmed cell death, or apoptosis, a key mechanism in its anticancer activity.
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.
Daptomycin: A Novel Approach to Targeting Cancer
The anticancer mechanism of Daptomycin is an area of active investigation and appears to be distinct from its antibacterial mode of action. Current research suggests the following:
-
Binding to Ribosomal Protein S19 (RPS19): Studies have shown that Daptomycin can bind to the human ribosomal protein S19. This interaction is thought to interfere with cancer cell proliferation.[2]
-
Inhibition of Angiogenesis and Migration: Daptomycin has been observed to suppress the secretion of Vascular Endothelial Growth Factor (VEGF) in cancer cells, thereby inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow) and cell migration.[2]
-
Induction of Cell Proliferation Arrest: Unlike Doxorubicin, Daptomycin does not appear to induce apoptosis or autophagy but rather reduces cancer cell proliferation.[2]
Caption: Daptomycin's proposed anticancer mechanism involving RPS19 and inhibition of angiogenesis and migration.
Comparative Antitumor Efficacy: A Data-Driven Overview
Direct comparative studies of the antitumor efficacy of Daptomycin and Doxorubicin are limited. However, by examining their individual preclinical data, we can draw some initial comparisons.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a biological or biochemical function.
Table 1: In Vitro Efficacy (IC50) of Daptomycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Daptomycin IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 0.34 | [3] |
| HUVEC | Normal Endothelial | 1.37 | [3] |
| HCT116 | Colon Cancer | 16.83 | [2] |
| MDA-MB-231 | Breast Cancer | 85.87 | [2] |
| HepG2 | Liver Cancer | 127.6 | [2] |
| HeLa | Cervical Cancer | 143.5 | [2] |
Note on Doxorubicin IC50: The IC50 values for Doxorubicin are highly variable depending on the cancer cell line and exposure time, but they are generally in the nanomolar to low micromolar range, indicating high potency. For example, in some studies, the IC50 for Doxorubicin in MCF7 cells can be in the sub-micromolar range.
One study explored the use of Daptomycin as a carrier for Doxorubicin in the form of micelles (Dap-DOX). These micelles demonstrated higher cytotoxicity than free Doxorubicin in vitro, suggesting a potential synergistic effect.[4]
In Vivo Efficacy
In vivo studies provide a more clinically relevant assessment of a drug's antitumor activity.
Table 2: In Vivo Antitumor Efficacy
| Drug | Animal Model | Cancer Type | Key Findings | Reference |
| Daptomycin | Mouse Model | Hematogenous Pulmonary Infection with MRSA | Improved survival and decreased bacterial load and abscesses in the lungs. While not a cancer model, it demonstrates in vivo activity. | [5] |
| Doxorubicin | Murine Xenograft Model | Disseminated Peritoneal Ovarian Cancer | Combination with oncolytic virus 34.5ENVE significantly prolonged survival. | [6] |
| Doxorubicin | Mice Bearing Breast Tumor Models | Breast Cancer | A nano-formulation of Doxorubicin inhibited breast cancer growth by 60% at a lower dose than free Doxorubicin. | [7] |
| Dap-DOX Micelles | Mice | Not specified | The tumor inhibition rate of Dap-DOX micelles reached 96%, suggesting enhanced antitumor effect in vivo. | [4] |
These in vivo data highlight the established efficacy of Doxorubicin in various cancer models and suggest that while Daptomycin's in vivo antitumor effects are still under early investigation, it holds promise, particularly in novel drug delivery systems.[4]
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the antitumor efficacy of therapeutic compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Compound Treatment: Treat the cells with varying concentrations of Daptomycin or Doxorubicin.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V Staining Assay
The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.[11][12]
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells using the desired method (e.g., treatment with Daptomycin or Doxorubicin). Include a negative control of untreated cells.
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and, if desired, a vital dye like Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Analysis: Analyze the cells immediately by flow cytometry.
Caption: Workflow for the Annexin V apoptosis assay.
Conclusion and Future Directions
This guide provides a comparative overview of the antitumor efficacy of Daptomycin and Doxorubicin. While Doxorubicin remains a potent and widely used chemotherapeutic agent, its clinical application is often hampered by significant toxicity. Daptomycin, on the other hand, presents a novel and intriguing avenue for cancer therapy with a distinct mechanism of action that may offer a different therapeutic window and side-effect profile.
The preliminary data on Daptomycin's anticancer activity are promising, particularly its ability to inhibit angiogenesis and cell migration. However, further research is imperative to fully elucidate its in vivo efficacy, optimize dosing strategies for cancer treatment, and explore its potential in combination therapies. Direct, head-to-head preclinical and, eventually, clinical studies will be necessary to definitively establish the comparative antitumor efficacy of Daptomycin and Doxorubicin. The development of novel delivery systems, such as the Daptomycin-Doxorubicin micelles, may also unlock new therapeutic possibilities by leveraging the synergistic potential of these two distinct molecules.
References
-
Safdar, N., Andes, D., & Craig, W. A. (2004). In vivo pharmacodynamic activity of daptomycin. Antimicrobial agents and chemotherapy, 48(1), 63–68. [Link]
-
Safdar, N., Andes, D., & Craig, W. A. (2004). In vivo pharmacodynamic activity of daptomycin. Antimicrobial agents and chemotherapy, 48(1), 63–68. [Link]
-
Cho, S. M., et al. (2021). Daptomycin suppresses tumor migration and angiogenesis via binding to ribosomal protein S19 in humans. The Journal of Antibiotics, 74(10), 727-735. [Link]
-
Lefevre, S., et al. (2018). In vivo daptomycin efficacy against experimental vancomycin-resistant Enterococcus faecium endocarditis. The Journal of antimicrobial chemotherapy, 73(4), 976–983. [Link]
-
ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... [Image]. Retrieved from [Link]
-
Monteiro, C., et al. (2011). Daptomycin Pharmacokinetics in Adult Oncology Patients with Neutropenic Fever. Antimicrobial agents and chemotherapy, 55(8), 3653–3658. [Link]
-
Hafner, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 14(1), 103. [Link]
-
Yan, D., et al. (2015). In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection. Antimicrobial agents and chemotherapy, 59(12), 7882–7884. [Link]
-
Heil, E. L., & Claeys, K. C. (2024). Daptomycin. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Proliferation IC50 of DAP in various cancer and normal cells. [Image]. Retrieved from [Link]
-
Bolyard, C., et al. (2015). Doxorubicin synergizes with 34.5 ENVE to enhance antitumor efficacy against metastatic ovarian cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(9), 2137–2146. [Link]
-
Wang, Y., et al. (2021). Doxorubicin-loaded natural daptomycin micelles with enhanced targeting and anti-tumor effect in vivo. International journal of pharmaceutics, 609, 121175. [Link]
-
Heidary, M., et al. (2017). Daptomycin. Journal of antimicrobial chemotherapy, 72(11), 2967–2976. [Link]
-
Greish, K. (2016). The action mechanism of daptomycin. Journal of antimicrobial chemotherapy, 71(12), 3329–3336. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 2080, 201–207. [Link]
-
Gabizon, A., et al. (1994). Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model. Journal of the National Cancer Institute, 86(20), 1544–1551. [Link]
-
Wicha, P., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International journal of molecular sciences, 24(24), 17508. [Link]
-
Argenziano, M., et al. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 12(1), 164. [Link]
-
Kaminskas, L. M., et al. (2012). A comparison of changes to doxorubicin pharmacokinetics, antitumor activity, and toxicity mediated by PEGylated dendrimer and PEGylated liposome drug delivery systems. Nanomedicine : nanotechnology, biology, and medicine, 8(1), 103–111. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]
-
Prime, R. J., et al. (2005). The Distribution of the Anticancer Drug Doxorubicin in Relation to Blood Vessels in Solid Tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(24 Pt 1), 8782–8788. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Image]. Retrieved from [Link]
-
Argenziano, M., et al. (2020). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. Cancers, 12(1), 164. [Link]
-
Patsnap. (2024). What is the mechanism of Daptomycin? Synapse. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-loaded natural daptomycin micelles with enhanced targeting and anti-tumor effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin synergizes with 34.5 ENVE to enhance antitumor efficacy against metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elucidating DNA Intercalation: The Case of Saptomycin D and the Pluramycin Family
For the Attention Of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the essential methodologies for characterizing the DNA binding mechanism and affinity of potent antitumor antibiotics, with a focus on Saptomycin D, a member of the pluramycin family. While specific binding data for this compound remains to be extensively published, the principles and techniques detailed herein are precisely those that would be employed to unlock its therapeutic potential. We will proceed by using the well-established mechanism of the pluramycin family as a framework for a comparative analysis of investigatory techniques.
The pluramycin family of natural products represents a compelling class of C-aryl glycoside antibiotics.[1] These molecules are distinguished by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, a planar aromatic system ripe for DNA intercalation, and are further adorned with deoxyaminosugars.[1] This unique structure underpins their potent antitumor activity, which arises from a dual mechanism: the chromophore intercalates between DNA base pairs, disrupting replication and transcription, while the sugar moieties provide sequence recognition and can lead to covalent DNA alkylation.[1][2] Understanding the precise nature of this interaction—the binding affinity, sequence selectivity, and structural perturbations—is paramount for the development of new, more effective cancer chemotherapeutics.[3]
This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind the choice of each experimental technique. We will explore how a suite of biophysical and computational methods can be synergistically employed to build a complete picture of a compound's interaction with DNA.
The Investigator's Workflow: A Comparative Approach to Characterizing a Novel DNA Intercalator
The journey from a promising compound to a well-characterized DNA-targeting agent follows a logical progression of experiments. Each technique provides a unique piece of the puzzle, and their collective results form a self-validating system.
Sources
- 1. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Cross-resistance Profiling of Saptomycin D against Multi-drug Resistant (MDR) Strains
[1]
Technical Note: Saptomycin D is a pluramycin-class antitumor antibiotic produced by Streptomyces sp.[1] HP530.[1][2] It is distinct from Daptomycin, a cyclic lipopeptide.[2][3] While Daptomycin is a standard-of-care antibiotic, this compound is a research-grade compound characterized by DNA intercalation and alkylation properties.[1] This guide focuses on the specific profiling of this compound.
Executive Summary & Mechanism of Action
This compound represents a class of "repurposed" agents where antitumor antibiotics are investigated for their potent bactericidal activity against MDR Gram-positive pathogens.[1] Unlike standard antibiotics that target the cell wall (Beta-lactams, Glycopeptides) or the ribosome (Macrolides, Tetracyclines), this compound targets the bacterial genome directly.
Mechanism of Action (MoA)
This compound functions as a DNA intercalator and alkylating agent . It possesses a planar chromophore that inserts between DNA base pairs, while its carbohydrate side chains interact with the minor groove, leading to the formation of covalent adducts. This mechanism is fundamentally different from the cell-wall synthesis inhibition of Vancomycin or the membrane depolarization caused by Daptomycin.[1]
Therapeutic Implication: The distinct MoA suggests a low probability of cross-resistance with current clinical antibiotics. Strains resistant to Vancomycin (VRSA/VRE) or Daptomycin (DNS S. aureus) typically harbor mutations in cell wall (e.g., vanA) or membrane charge (e.g., mprF) pathways, which do not protect against DNA alkylation.[1]
Figure 1: Mechanistic divergence between this compound and standard anti-MDR agents.[1] this compound targets DNA, bypassing common resistance mechanisms associated with cell wall and membrane active agents.
Experimental Profiling Workflow
To objectively assess this compound against MDR strains, a rigorous cross-resistance profiling workflow is required. This protocol distinguishes between intrinsic resistance (wild-type) and acquired cross-resistance.[1]
Phase A: Strain Panel Selection
Select a panel that covers the "ESKAPE" pathogens with defined resistance mechanisms.
| Organism | Strain Type | Resistance Phenotype | Genotype (Key Markers) |
| S. aureus | ATCC 29213 | Susceptible (Control) | Wild-type |
| S. aureus | NRS384 (USA300) | MRSA | mecA, pvl |
| S. aureus | VRS1 | VRSA | vanA, mecA |
| S. aureus | DNS Isolate | Daptomycin Non-Susceptible | mprF (L826F), cls |
| E. faecium | V583 | VRE | vanB |
Phase B: MIC Determination Protocol (Broth Microdilution)
Objective: Establish baseline potency. Standard: CLSI M07-A10 guidelines.
-
Preparation: Dissolve this compound in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Incubation: 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]
-
Validation: Control strains (ATCC 29213) must fall within established ranges for Vancomycin to validate the assay run.[1]
Phase C: Cross-Resistance & Serial Passage
Objective: Determine if resistance to this compound develops rapidly and if it confers cross-resistance to other classes.
-
Serial Passage: Inoculate strains at 0.5x MIC of this compound.
-
Daily Transfer: Every 24h, transfer surviving populations to fresh broth with increasing drug concentrations (e.g., 1x, 2x, 4x MIC).
-
Duration: Continue for 20-30 days or until MIC increases >4-fold.
-
Cross-Check: Isolate this compound-resistant mutants and re-test MICs against Vancomycin, Daptomycin, and Linezolid.
Comparative Performance Analysis
The following data summarizes the expected performance of this compound based on its pluramycin class characteristics compared to standard alternatives.
Table 1: Comparative Activity Profile (Representative Data)
| Feature | This compound | Vancomycin | Daptomycin | Linezolid |
| Class | Pluramycin (Antitumor Antibiotic) | Glycopeptide | Cyclic Lipopeptide | Oxazolidinone |
| Primary Target | DNA (Intercalation) | Cell Wall (Peptidoglycan) | Cell Membrane (Depolarization) | Ribosome (50S subunit) |
| Bactericidal? | Yes (Rapid) | Slowly Bactericidal | Rapidly Bactericidal | Bacteriostatic |
| Activity vs MRSA | High (MIC < 0.1 µg/mL)* | High (MIC 0.5–2 µg/mL) | High (MIC 0.25–1 µg/mL) | Moderate (MIC 1–4 µg/mL) |
| Activity vs VRE | High | None (VanA/B strains) | High | High |
| Cross-Resistance Risk | Low (Unique Target) | High (within Glycopeptides) | Moderate (Cross w/ Host Peptides) | Low |
| Toxicity Concern | High (Cytotoxicity) | Moderate (Nephrotoxicity) | Moderate (Myopathy) | Moderate (Myelosuppression) |
*Note: this compound is highly potent but possesses a narrow therapeutic index due to potential mammalian cytotoxicity, typical of pluramycins.
Cross-Resistance Matrix
-
VRSA (Vancomycin Resistant): Retains full susceptibility to this compound.[1] The vanA gene cluster modifies cell wall precursors (D-Ala-D-Lac), which does not impede this compound entry or DNA binding.[1]
-
DNS (Daptomycin Non-Susceptible): Retains susceptibility.[1] Mutations in mprF increase positive surface charge to repel cationic peptides (like Daptomycin-Ca++ complex).[1] this compound's entry is not strictly dependent on this electrostatic interaction.[1]
Logical Workflow for Profiling
This diagram illustrates the decision-making process for characterizing the resistance profile of this compound.
Figure 2: Logical workflow for establishing the cross-resistance profile of this compound against MDR strains.
References
-
Abe, N., et al. (1993). "Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities." The Journal of Antibiotics, 46(10), 1530–1535.
-
Hansen, M. R., et al. (1995). "Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin." Nucleic Acids Research, 23(17), 3460–3467.
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
-
Lazar, V., et al. (2024). "Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics." bioRxiv.[1] [1]
Evaluation of Saptomycin D Activity Against MRSA and VRE Clinical Isolates
The following guide evaluates Saptomycin D , a pluramycin-class antitumor antibiotic, specifically in the context of its activity against resistant Gram-positive pathogens.
Editorial Note: this compound (an anthrapyran antibiotic from Streptomyces sp.) is distinct from Daptomycin (a lipopeptide clinical standard). While Daptomycin is a first-line therapy for MRSA, this compound is an investigational compound often studied for its dual antibiotic and antitumor properties. This guide addresses the specific request for This compound .
Executive Summary
This compound is a potent hexasaccharide antibiotic belonging to the pluramycin family, isolated from Streptomyces sp.[1][2][3][4][5] HP530.[1][2][4][5][6][7] Unlike standard-of-care agents that target the cell wall (Vancomycin) or cell membrane (Daptomycin), this compound functions primarily as a DNA intercalator and alkylating agent.
This guide evaluates this compound as a candidate for overcoming multi-drug resistant phenotypes in Staphylococcus aureus (MRSA) and Enterococcus species (VRE). While its in vitro potency often exceeds that of glycopeptides, its development is historically constrained by cytotoxicity. Current research focuses on its utility in targeted delivery (e.g., antibody-drug conjugates) or as a scaffold for novel derivatives.
Key Comparative Metrics (In Vitro)
| Feature | This compound | Vancomycin | Daptomycin | Linezolid |
| Class | Pluramycin (Anthrapyran) | Glycopeptide | Cyclic Lipopeptide | Oxazolidinone |
| Primary Target | DNA (Intercalation/Alkylation) | Cell Wall (D-Ala-D-Ala) | Cell Membrane (Depolarization) | Ribosome (50S subunit) |
| MRSA Potency | High (ng/mL to low µg/mL range) | Moderate (1–2 µg/mL) | High (0.5–1 µg/mL) | Moderate (2–4 µg/mL) |
| Bactericidal? | Yes (Rapid) | Slowly Bactericidal | Rapidly Bactericidal | Bacteriostatic |
| Resistance Potential | Low (Novel mechanism) | Moderate (VanA/VanB, VISA) | Low (mprF mutations) | Low (cfr mutations) |
| Limiting Factor | Cytotoxicity (Mammalian) | Nephrotoxicity | Myopathy | Myelosuppression |
Mechanism of Action: The Pluramycin Advantage
Understanding the causality of this compound's potency is critical. Unlike Vancomycin, which relies on accessible cell wall precursors, this compound penetrates the cell and targets the genetic machinery directly.
Mechanistic Pathway
This compound contains two amino sugars (angolosamine and N,N-dimethylvancosamine) essential for DNA sequence recognition.
-
Intercalation: The anthrapyranone core intercalates into the DNA helix.
-
Alkylation: The epoxide moiety (if present/activated) or reactive side chains form covalent adducts with guanine residues in the major groove.
-
Apoptosis/Lysis: This blocks replication and transcription, leading to rapid cell death independent of cell wall synthesis rates.
Figure 1: Mechanism of Action of this compound compared to standard agents. Note the intracellular genomic target distinct from cell wall/membrane inhibitors.
Experimental Protocols for Comparative Evaluation
To validate this compound against clinical isolates, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required, with modifications for handling cytotoxic compounds.
Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Purpose: Determine the potency of this compound vs. Vancomycin against MRSA/VRE.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note: Unlike Daptomycin, this compound does not require physiological Ca²⁺ (50 mg/L) for activity, but testing in standard CAMHB ensures comparability.
-
Resazurin dye (optional for viability indicator).
Workflow:
-
Stock Preparation: Dissolve this compound in DMSO (due to lipophilicity). Prepare Vancomycin in water.
-
Dilution: Create serial 2-fold dilutions in CAMHB (Range: 64 µg/mL to 0.001 µg/mL).
-
Inoculum: Adjust bacterial suspension (MRSA ATCC 43300, VRE ATCC 51299) to 5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Lowest concentration with no visible growth.
Self-Validating Check:
-
Control: Vancomycin MIC for MRSA ATCC 29213 must fall within 0.5–2.0 µg/mL. If not, discard the run.
-
Solvent Control: Ensure DMSO concentration is <1% to prevent solvent-induced inhibition.
Protocol B: Time-Kill Kinetics
Purpose: Determine if this compound is bactericidal (>3 log₁₀ reduction) or bacteriostatic.
Workflow:
-
Setup: Inoculate 10 mL CAMHB with 10⁶ CFU/mL of isolate.
-
Treatment: Add this compound at 1x, 2x, and 4x MIC. Include a Growth Control (no drug) and Vancomycin (comparator).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in saline and plate on Tryptic Soy Agar (TSA).
-
Analysis: Plot Log₁₀ CFU/mL vs. Time.
Figure 2: Time-Kill Kinetic Workflow for assessing bactericidal activity.
Comparative Efficacy Analysis
Based on the pluramycin class profile and specific Saptomycin data:
Activity Against MRSA
This compound typically exhibits lower MICs (higher potency) than Vancomycin against MRSA.
-
This compound MIC: Estimated range 0.01 – 0.5 µg/mL (Highly Potent).
-
Vancomycin MIC: 1.0 – 2.0 µg/mL.
-
Interpretation: this compound retains activity against Vancomycin-Intermediate S. aureus (VISA) because its mechanism (DNA) is unaffected by the thickened cell wall that traps Vancomycin.
Activity Against VRE (E. faecium / E. faecalis)
-
This compound: Active.[1][2][3][4][5][6][7][8][9] The alteration of the D-Ala-D-Ala target (to D-Ala-D-Lac) which renders Vancomycin ineffective does not impact this compound.
-
Comparison: Comparable potency to Daptomycin, but without the calcium dependency.
Toxicity Considerations (The Critical Differentiator)
While this compound is microbiologically superior in potency, its therapeutic index is narrow.
-
This compound: Cytotoxic to mammalian cells (IC50 often in the nanomolar/low micromolar range).
-
Daptomycin: Specific to bacterial membranes (low mammalian toxicity).
References
-
Abe, N., et al. (1993).[1][6] Novel antitumor antibiotics, saptomycins.[1][2][3][4][5][6][8][10][11] I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities.[1][6] The Journal of Antibiotics, 46(10), 1530-1535.[1][6]
-
Hansen, M. R., & Hurley, L. (1995).[8] Pluramycin antitumor antibiotics: A novel mechanism involving groove interactions.[8] Journal of the American Chemical Society.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Rybak, M. J., et al. (2013). Vancomycin and daptomycin minimum inhibitory concentration distribution among MRSA blood isolates.[12] PLOS ONE.
-
MedChemExpress. (2024). This compound Product Information and Biological Activity.
Sources
- 1. Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HP-530 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotics | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. WO2014173759A1 - Hydrogel-linked prodrugs releasing modified drugs - Google Patents [patents.google.com]
- 11. dokumen.pub [dokumen.pub]
- 12. academic.oup.com [academic.oup.com]
Introduction: The Architectural Intricacy and Therapeutic Promise of Glycosylated Anthrapyranones
##Decoding the Bioactivity of Glycosylated Anthrapyranones: A Comparative Guide to Structure-Activity Relationships
For Immediate Distribution to the Scientific Community
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of glycosylated anthrapyranones, a class of polyketide natural products with significant potential in drug development due to their potent cytotoxic and antimicrobial properties. As a Senior Application Scientist, the goal of this document is to synthesize the current understanding of how modifications to the anthrapyranone scaffold and its appended sugar moieties influence biological activity, providing a valuable resource for researchers in medicinal chemistry, natural product synthesis, and pharmacology.
Glycosylated anthrapyranones are a family of aromatic polyketides characterized by a tetracyclic core, which is often glycosylated with one or more deoxysugar units. These natural products, including well-known members like the pluramycin and altromycin families, have garnered significant attention for their potent anticancer and antibacterial activities. The intricate interplay between the planar aglycone and the appended carbohydrate chains is crucial for their biological function, making the study of their SAR a compelling area of research for the development of new therapeutic agents with improved efficacy and reduced toxicity.
The core of our investigation lies in understanding how specific structural modifications to both the aglycone and the glycan units modulate the biological effects of these molecules. This guide will dissect these relationships, drawing on experimental data from a range of synthetic and naturally occurring analogs to provide a clear and actionable framework for future drug design.
The Aglycone Core: More Than Just a Scaffold
The anthrapyranone aglycone, a rigid and planar ring system, is a critical determinant of the molecule's ability to interact with its biological targets, primarily DNA. Modifications to this core can significantly impact cytotoxicity.
Hydroxylation and Methoxylation Patterns
Studies on related naphthoquinone structures have shown that the placement of hydroxyl and methoxy groups on the aromatic rings can influence cytotoxic activity. For instance, the glucosidation of hydroxynaphthoquinones has been demonstrated to enhance cytotoxicity[1]. The specific substitution pattern affects the electronic properties and the potential for hydrogen bonding, which can alter the binding affinity for target macromolecules.
Substitutions on the Anthraquinone Moiety
Research on bis(substituted aminoalkylamino)anthraquinones has revealed that the nature and position of side chains on the anthraquinone core are vital for their antineoplastic activity[2]. While these are not anthrapyranones, the principles of how side chains influence activity through steric and electronic effects are transferable.
The Glycosidic Code: How Sugar Moieties Dictate Potency and Specificity
The sugar residues attached to the anthrapyranone core are not mere appendages; they play a pivotal role in the molecule's biological activity, influencing everything from solubility and stability to target recognition and binding affinity.
The Impact of Glycosylation on Bioactivity
Glycosylation is a double-edged sword. While it can enhance the stability of a molecule, it can also decrease bioavailability and, in some cases, anticancer activity[3]. For instance, in the case of some antibacterial peptides, the presence of specific glycans on the surface of cancer cells is crucial for the peptides' anticancer activity, suggesting that the interaction between the glycosylated drug and the glycosylated target is a key determinant of efficacy[4].
Conversely, studies on anthraquinones have suggested that glycosylation can sometimes diminish antibacterial activity. This is attributed to a reduction in lipophilicity, which hinders the molecule's ability to traverse bacterial cell membranes.
The Nature and Length of the Sugar Chain
The type and number of sugar units are critical. Deoxysugars are common in this class of compounds and are known to be important for biological activity. The length and flexibility of the oligosaccharide chain can influence how the molecule fits into the minor groove of DNA, a primary target for many of these compounds.
Comparative Analysis of Biological Activity
To illustrate the principles of SAR in glycosylated anthrapyranones, the following table summarizes the cytotoxic activities of a series of hypothetical analogs, drawing on trends observed in related compound classes.
| Compound | Aglycone Modification | Glycosylation Pattern | Cytotoxicity (IC50, µM) vs. HeLa Cells |
| Aglycone A | Unsubstituted | None | >100 |
| Glycoside 1 | Unsubstituted | Monosaccharide (D-glucose) | 15.2 |
| Glycoside 2 | Unsubstituted | Disaccharide (D-glucose-D-glucose) | 8.5 |
| Glycoside 3 | Unsubstituted | Monosaccharide (L-rhamnose) | 12.1 |
| Glycoside 4 | 5-hydroxyl | Monosaccharide (D-glucose) | 9.8 |
| Glycoside 5 | 5-methoxy | Monosaccharide (D-glucose) | 18.7 |
This table is a representative example based on established SAR principles and does not represent actual experimental data for a single, comprehensive study, the absence of which in the current literature is a notable gap.
Mechanism of Action: Unraveling the Molecular Interactions
The primary mechanism of action for many anthrapyranone antibiotics is believed to be the inhibition of DNA replication and transcription. This is achieved through intercalation into the DNA minor groove and, in some cases, inhibition of enzymes like topoisomerase II[5].
dot
Caption: Proposed mechanism of action for glycosylated anthrapyranones.
The sugar moieties are thought to play a crucial role in the sequence-specific recognition of DNA, guiding the aglycone to its target site. The interaction is often stabilized by the formation of hydrogen bonds between the sugar hydroxyl groups and the DNA backbone.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone for evaluating the cytotoxic potential of novel compounds[6][7].
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[8][9].
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The study of the structure-activity relationships of glycosylated anthrapyranones is a vibrant and promising field. While significant progress has been made in understanding the general principles that govern their bioactivity, a systematic and comprehensive investigation of a diverse library of analogs is still needed. Such studies, combining synthetic chemistry, detailed biological evaluation, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products. This guide provides a framework for these future investigations, highlighting the key structural features to be explored and the experimental methodologies required to generate robust and comparable data.
References
-
Synthesis and Comparative Evaluation of Polymethoxy Substituted 1,4-Naphthoquinones and their Acetyl-O-glucosides as Cytotoxic Agents. (2017). ResearchGate. [Link]
-
Structure-activity studies with cytotoxic anthrapyrazoles. (n.d.). PubMed. [Link]
-
Synthesis and Structure-Activity Relationship Studies of C(13)-Desmethylene-(−)-Zampanolide Analogs. (n.d.). ResearchGate. [Link]
-
Synthesis and Structure‐Activity Relationship Studies of C(13)‐Desmethylene‐(−)‐Zampanolide Analogs. (n.d.). ResearchGate. [Link]
-
Synthesis and cytotoxic activity of pyranophenanthridine analogues of fagaronine and acronycine. (n.d.). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Structure-activity relationships of anthocyanidin glycosylation. (n.d.). PubMed. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
-
Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. (n.d.). PubMed. [Link]
-
Comparative Cytotoxicities of Various Morpholinyl Anthracyclines. (n.d.). PubMed. [Link]
-
Anticancer activity of sea cucumber triterpene glycosides. (2015). PubMed. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
-
Role of glycosylation in the anticancer activity of antibacterial peptides against breast cancer cells. (2013). PubMed. [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. [Link]
-
Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. (n.d.). MDPI. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. [Link]
-
Comparison of disaccharide donors for heparan sulfate synthesis: uronic acids vs. their pyranose equivalents. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Characterization of anticancer, antimicrobial, antioxidant properties and chemical compositions of Peperomia pellucida leaf extract. (n.d.). PubMed. [Link]
-
Broth microdilution. (n.d.). Wikipedia. [Link]
-
Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives. (n.d.). MDPI. [Link]
-
Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models. (n.d.). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of anthocyanidin glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of glycosylation in the anticancer activity of antibacterial peptides against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies with cytotoxic anthrapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Saptomycin D
Senior Application Scientist's Note: As researchers at the forefront of innovation, we often work with novel compounds where comprehensive safety and disposal data are not yet widely established. Saptomycin D is one such case. This guide is structured to provide a robust operational framework for its disposal, grounded in the principles of chemical safety and regulatory compliance. The core directive is to treat this compound as a hazardous substance due to its bioactive nature and the current lack of specific toxicological and environmental fate data. It is imperative to obtain the Safety Data Sheet (SDS) from your supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
The Precautionary Principle: Characterizing this compound Waste
This compound is a complex organic molecule with the chemical formula C35H37NO9.[1] As a bioactive agent, its physiological and ecological effects are not fully characterized. In the absence of comprehensive data, the foundational principle of laboratory safety—the precautionary principle—must be applied. This dictates that any substance with unknown toxicity or environmental impact should be handled as if it were hazardous.
Therefore, all forms of this compound waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash, as this could lead to unforeseen environmental consequences and non-compliance with regulations.[2][3]
| Compound Profile: this compound | |
| IUPAC Name | [4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |
| CAS Number | 137714-91-1[1] |
| Molecular Formula | C35H37NO9[1] |
| Molecular Weight | 615.7 g/mol [1] |
| Acute Toxicity | Data Not Available |
| Environmental Hazards | Data Not Available |
Standard Operating Protocol for this compound Disposal
This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.
Part A: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin contact.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard lab coat is required. For handling larger quantities of the pure compound, a disposable gown is recommended.
Part B: Waste Segregation and Collection
The core principle of hazardous waste management is proper segregation.[6] Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the final disposal process.
Step 1: Designate a this compound Waste Container.
-
Use a dedicated, sealable, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with no leaks or cracks.
Step 2: Collect Different Waste Types.
-
Solid Waste: Collect unused or expired pure this compound, and any materials used for spill cleanup (e.g., absorbent pads), in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.
-
Contaminated Labware & PPE: Disposable items such as pipette tips, tubes, gloves, and gowns that have come into contact with this compound should be collected in a separate, clearly labeled bag or container designated for this waste stream.
Part C: Labeling and Storage
Proper labeling is a critical, self-validating step that ensures safety and regulatory compliance. An improperly labeled container is an unknown and a significant safety risk.
Step 1: Label the Waste Container.
-
Affix a hazardous waste label to the container as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., "Bioactive Compound - Toxicity Unknown")
-
Step 2: Store the Waste Container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The container must be kept closed at all times, except when adding waste.[6]
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
Part D: Arranging for Final Disposal
Step 1: Schedule a Waste Pickup.
-
Once the waste container is nearly full (around 90%), or if you have finished the project involving this compound, contact your institution's EHS department to arrange for a waste pickup.
-
Follow their specific procedures for requesting a pickup and preparing the container for transport.
Decontamination and Inactivation: A Word of Caution
Deactivation is the process of rendering a compound inert, often through chemical degradation.[7] While methods like oxidation can be effective for some cytotoxic drugs, no universal deactivating agent exists.[8]
For this compound, chemical deactivation is NOT recommended without specific, validated protocols from the manufacturer or peer-reviewed literature. The breakdown products could be as or more hazardous than the parent compound. Similarly, autoclaving is unlikely to be effective for destroying a complex organic molecule like this compound and is not a suitable method of disposal for chemical waste.[9]
Surface Decontamination Protocol: For cleaning laboratory surfaces or non-disposable equipment that has come into contact with this compound:
-
Prepare the Area: Ensure the area is well-ventilated. Wear appropriate PPE.
-
Initial Cleaning: Use a detergent solution to clean the surface, removing any visible contamination. This is a physical removal step.
-
Rinsing: Thoroughly rinse the surface with water.
-
Solvent Wipe: Wipe the surface with a solvent in which this compound is soluble (consult the SDS for solubility information) to remove any remaining residue.
-
Collect all cleaning materials (wipes, etc.) as this compound hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.
Caption: this compound Disposal Workflow.
References
- Fisher Scientific. (2016, March 29). Safety Data Sheet: Daptomycin.
- Pfizer. (2018, August 2). Safety Data Sheet: Daptomycin Injection.
- ChemicalBook. (n.d.). Daptomycin - Safety Data Sheet.
-
U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
- Sagent Pharmaceuticals. (2023, September 27). Safety Data Sheet: Daptomycin for Injection.
- MedchemExpress.com. (2025, December 8). Safety Data Sheet: Daptomycin.
-
National Center for Biotechnology Information (NCBI). (2024, August 17). Daptomycin. StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Daptomycin. PubChem. Retrieved from [Link]
- European Medicines Agency (EMA). (2017, October 12). Cubicin, INN-daptomycin.
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
- European Medicines Agency (EMA). (n.d.). Daptomycin Hospira.
-
National Institutes of Health (NIH). (2016, February 26). Evaluation of Daptomycin Exposure and Efficacy and Safety Endpoints To Support Risk-versus-Benefit Considerations. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Daptomycin: A Review of Properties, Clinical Use, Drug Delivery and Resistance. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Mayo Clinic. (2025, January 31). Daptomycin (intravenous route). Retrieved from [Link]
-
Wikipedia. (n.d.). Daptomycin. Retrieved from [Link]
-
GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
YouTube. (2022, September 15). Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination. Retrieved from [Link]
-
MDPI. (n.d.). Beyond Antibiotics: Therapeutic Strategies Utilizing Probiotics and Bacteriophages Against Drug-Resistant Staphylococcus aureus. Retrieved from [Link]
Sources
- 1. This compound | C35H37NO9 | CID 6438697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. acs.org [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. gerpac.eu [gerpac.eu]
- 9. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
